MLS1082
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMAMIIHBRAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of MLS1082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1082 is a novel, pyrimidone-based small molecule that functions as a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor (D1R). It exhibits significant potential for the therapeutic intervention in neurocognitive disorders by enhancing endogenous dopaminergic signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on D1R-mediated signaling pathways, its putative binding site, and the experimental methodologies employed for its characterization.
Core Mechanism of Action
This compound potentiates the cellular response to dopamine by binding to an allosteric site on the D1 receptor, distinct from the orthosteric site where dopamine binds. This allosteric modulation results in an increased affinity of dopamine for the D1R and an enhancement of both G protein-dependent and β-arrestin-dependent signaling cascades.[1][2][3] Importantly, this compound does not exhibit intrinsic agonistic activity in the absence of an orthosteric agonist like dopamine, highlighting its modulatory role.[1]
Modulation of Downstream Signaling Pathways
This compound has been demonstrated to potentiate two primary signaling pathways downstream of D1R activation:
-
G Protein-Mediated Signaling: this compound enhances dopamine-stimulated G protein signaling, as evidenced by an increase in cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][4]
-
β-Arrestin-Mediated Signaling: The compound also potentiates the recruitment of β-arrestin to the D1R in response to dopamine.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the activity of this compound.
| Parameter | Value | Assay | Description | Reference |
| EC50 | 123 nM | G protein signaling (cAMP accumulation) | The half-maximal effective concentration for potentiating dopamine-stimulated G protein signaling. | [4][5] |
| Dopamine Potency Shift (β-arrestin) | 4-fold increase | β-arrestin recruitment | The fold-increase in dopamine's potency in the presence of 50 µM this compound. | [4] |
| Dopamine Potency Shift (cAMP) | 3-fold increase | cAMP accumulation | The fold-increase in dopamine's potency in the presence of 50 µM this compound. | [4] |
| Additive Potentiation with MLS6585 (β-arrestin) | 43-fold increase | β-arrestin recruitment | The synergistic fold-increase in dopamine's potency when this compound is combined with MLS6585, suggesting distinct binding sites. | [4] |
| Additive Potentiation with MLS6585 (cAMP) | 14-fold increase | cAMP accumulation | The synergistic fold-increase in dopamine's potency when this compound is combined with MLS6585. | [4] |
Binding Site and Molecular Interactions
Biochemical and mutagenesis studies suggest that this compound binds to a pocket located within the second intracellular loop (IL2) of the D1 dopamine receptor.[1][2] This is supported by the finding that a single point mutation in this region, R130Q, abrogates the modulatory activity of this compound.[2][3] Further evidence indicates that this compound may share a common binding site with other D1R PAMs, such as "Compound B" and DETQ, while acting at a site distinct from another PAM, MLS6585.[2][3]
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established biochemical and cellular assays.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a standard cell line for these assays.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human D1 dopamine receptor. For specific assays like β-arrestin recruitment, commercially available cell lines with engineered components (e.g., DiscoverX PathHunter) are utilized.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D1R upon agonist stimulation, which is a hallmark of G protein-coupled receptor (GPCR) activation and subsequent desensitization.
-
Principle: The DiscoverX PathHunter β-arrestin assay is a common method. It utilizes enzyme fragment complementation. The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Seed PathHunter HEK293 cells expressing the tagged D1R and β-arrestin in a 384-well plate.
-
Incubate cells with varying concentrations of dopamine in the presence or absence of a fixed concentration of this compound.
-
Add the substrate and measure the chemiluminescent signal using a plate reader.
-
Data is normalized to a control (e.g., vehicle-treated cells) and dose-response curves are generated to determine EC50 values and the fold-shift in dopamine potency.
-
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic AMP, a second messenger produced upon the activation of Gs protein-coupled receptors like the D1R.
-
Principle: Various commercial kits are available, often based on competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent reporters (e.g., GloSensor). In a competitive immunoassay, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Protocol Outline:
-
Culture HEK293 cells expressing the D1R in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of dopamine concentrations, with or without this compound.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.
-
Generate dose-response curves to quantify the potentiation of dopamine-induced cAMP production.
-
Radioligand Binding Assay
This assay is employed to determine if this compound affects the binding affinity of dopamine for the D1R.
-
Principle: This is a competition binding assay. Cell membranes containing the D1R are incubated with a fixed concentration of a radiolabeled D1R antagonist (e.g., [3H]-SCH23390) and increasing concentrations of unlabeled dopamine. The ability of dopamine to displace the radioligand is measured. The experiment is repeated in the presence of this compound to see if the displacement curve shifts, indicating a change in dopamine's affinity.
-
Protocol Outline:
-
Prepare cell membranes from HEK293 cells expressing the D1R.
-
In a multi-well filter plate, incubate the membranes with the radiolabeled antagonist, varying concentrations of dopamine, and either vehicle or this compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of dopamine in the absence and presence of this compound.
-
Site-Directed Mutagenesis
To identify key amino acid residues involved in the binding or action of this compound, site-directed mutagenesis is performed.
-
Principle: The DNA sequence of the D1R is altered to change a specific amino acid residue (e.g., Arginine 130 to Glutamine, R130Q). The mutated receptor is then expressed in cells, and the functional assays (cAMP accumulation, β-arrestin recruitment) are repeated to assess the effect of the mutation on the activity of this compound.
-
Protocol Outline:
-
Use a commercially available site-directed mutagenesis kit to introduce the desired point mutation into the D1R expression plasmid.
-
Verify the mutation by DNA sequencing.
-
Transfect HEK293 cells with the mutated D1R plasmid.
-
Perform functional assays as described above to determine if the mutation affects the potentiation by this compound.
-
Conclusion
This compound is a D1 dopamine receptor positive allosteric modulator that enhances the receptor's response to dopamine. It acts by binding to a site on the second intracellular loop, thereby increasing dopamine's binding affinity and potentiating both G protein and β-arrestin signaling pathways. The detailed experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and other allosteric modulators, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: MLS1082, a Positive Allosteric Modulator of the D1 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of MLS1082, a novel, pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor. The information presented herein is intended to support further research and development of this and similar compounds for potential therapeutic applications in neurocognitive disorders.
Core Chemical Properties of this compound
This compound is a structurally distinct small molecule that enhances the signaling of the D1 dopamine receptor in the presence of the endogenous agonist, dopamine.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | MedKoo Biosciences |
| Molecular Formula | C24H23N3O2 | MedKoo Biosciences |
| Molecular Weight | 385.47 g/mol | MedKoo Biosciences |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C1N=C(C4CCCCC4)N(C3=O)C5=CC=CC=C5 | MedKoo Biosciences |
| CAS Number | 883958-36-9 | MedKoo Biosciences |
| EC50 (DA-stimulated G protein signaling) | 123 nM | MedchemExpress.com |
| Physical State | Solid | Implied from synthesis protocols |
| Solubility | Not explicitly reported. Soluble in DMSO for experimental use. | Inferred from experimental protocols |
| Melting Point | Not explicitly reported. | N/A |
| pKa | Not explicitly reported. | N/A |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of the D1 dopamine receptor (D1R), a G protein-coupled receptor (GPCR).[1][2] This means that this compound does not activate the receptor on its own but enhances the receptor's response to dopamine.[1][2] The binding of this compound to an allosteric site on the D1R increases the affinity of dopamine for its orthosteric binding site and potentiates both G protein- and β-arrestin-mediated signaling pathways.[1][2]
The primary signaling cascade initiated by D1R activation involves the coupling to the Gs alpha subunit (Gαs/olf), which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Increased cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets, including DARPP-32, leading to a cascade of intracellular events that modulate neuronal excitability and gene expression.
In addition to the canonical G protein pathway, D1R activation can also lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. This compound has been shown to potentiate this β-arrestin recruitment in the presence of dopamine.[1][2]
Below are diagrams illustrating the D1 receptor signaling pathway and the experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and characterization of this compound and its analogues.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. A key step involves a copper-mediated nitrile to amide conversion. The general scheme is outlined below, based on the work of Luderman et al. (2020).
Scheme 1: Synthesis of this compound
-
Step a: Preparation of the nitrile precursor. Malononitrile is reacted with N-methylisatoic anhydride (B1165640) in the presence of K2CO3 and Et3N in DMF at 120 °C under microwave irradiation for 45 minutes. The resulting product is then acylated with an appropriate acid chloride in pyridine (B92270) at room temperature.
-
Step b: Copper-mediated cyclization. The acylated nitrile is then reacted with an aniline (B41778) derivative in the presence of Cu(OAc)2 (0.5 equivalents) and water at 100 °C under microwave irradiation for 2 hours to yield the final pyrimidone-based scaffold of this compound.
Note: For detailed reagent quantities and purification methods, refer to the supplementary information of Luderman et al., Bioorganic & Medicinal Chemistry Letters, 2021, 31, 127696.
In Vitro Biological Assays
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human D1 dopamine receptor are used for both cAMP accumulation and β-arrestin recruitment assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
This assay quantifies the potentiation of dopamine-induced cAMP production by this compound. A common method is the LANCE® Ultra cAMP Kit (PerkinElmer) or a similar TR-FRET-based assay.
-
Principle: The assay is based on the competition between native cAMP produced by the cells and a europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody. A decrease in the TR-FRET signal is proportional to the amount of cAMP produced.
-
Protocol Outline:
-
Cell Plating: Seed D1-HEK293 cells into a 384-well white opaque microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of dopamine and a fixed concentration of this compound (or vehicle) in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Cell Stimulation: Aspirate the culture medium and add the compound solutions to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody in lysis buffer. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and convert to cAMP concentration using a standard curve. Plot the concentration-response curves for dopamine in the presence and absence of this compound to determine the fold-shift in EC50.
-
The PathHunter® β-arrestin recruitment assay (DiscoverX) is a common method to measure the potentiation of dopamine-induced β-arrestin recruitment by this compound.
-
Principle: This is an enzyme fragment complementation assay. The D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cell Plating: Seed D1-PathHunter® cells into a 384-well white, clear-bottom microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of dopamine and a fixed concentration of this compound (or vehicle) in assay buffer.
-
Cell Stimulation: Add the compound solutions to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the concentration-response curves for dopamine in the presence and absence of this compound to determine the fold-shift in EC50.
-
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of the D1 dopamine receptor. Its distinct pyrimidone scaffold and its ability to potentiate both G protein and β-arrestin signaling pathways make it a compound of significant interest for the development of novel therapeutics for cognitive disorders. The detailed protocols provided in this guide are intended to facilitate further investigation into the properties and potential applications of this compound and related molecules.
References
Discovery and Initial Characterization of MLS1082: A Novel Positive Allosteric Modulator of the D1 Dopamine Receptor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of MLS1082, a novel, structurally distinct positive allosteric modulator (PAM) of the D1 dopamine (B1211576) receptor (D1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of D1R modulation for neurocognitive disorders.
Introduction
The D1 dopamine receptor, a G protein-coupled receptor (GPCR), is a critical regulator of cognitive function, motor control, and motivation. While direct-acting D1R agonists have shown therapeutic promise, their clinical utility has been hampered by issues such as poor oral bioavailability, rapid desensitization, and a narrow therapeutic window. Positive allosteric modulators offer a promising alternative by potentiating the effects of the endogenous agonist, dopamine, thereby preserving the natural spatio-temporal dynamics of dopamine signaling. This compound, a pyrimidone-based small molecule, was identified through a high-throughput screening campaign as a potent and selective D1R PAM.[1][2]
Discovery
This compound was discovered through a comprehensive high-throughput screening (HTS) of the NIH Molecular Libraries Screening Center Network's small-molecule library.[1] The primary screen was designed to identify compounds that could potentiate the D1R response to a sub-maximal concentration of dopamine.
Pharmacological Characterization
Initial characterization has revealed that this compound is a positive allosteric modulator of the D1 dopamine receptor.[1][2] It exhibits no intrinsic agonist activity on its own but enhances the potency and efficacy of dopamine in downstream signaling pathways.[1]
In Vitro Pharmacology
The in vitro pharmacological effects of this compound were assessed through various functional assays, including β-arrestin recruitment and G protein-mediated signaling. The key quantitative data from these initial studies are summarized in the tables below.
Table 1: Potentiation of Dopamine-Stimulated β-Arrestin Recruitment by this compound [1]
| Parameter | Value |
| Fold Potentiation of Dopamine Potency | ~7-fold |
| Increase in Dopamine Efficacy | ~20% |
Table 2: Potentiation of Dopamine-Stimulated G Protein Signaling (cAMP Accumulation) by this compound [1]
| Parameter | Value |
| EC50 for Dopamine-Stimulated G Protein Signaling | 123 nM |
Table 3: Binding Affinity of this compound to the D1 Dopamine Receptor [1]
| Parameter | Value |
| Kb | 0.46 µM |
| pKb | 6.34 ± 0.08 |
Mechanism of Action
This compound is believed to exert its modulatory effects by binding to an allosteric site on the D1 receptor.[2] Mutagenesis studies have identified a potential binding site within the second intracellular loop (IL2) of the D1R.[3] Specifically, a point mutation at residue R130Q has been shown to abolish the activity of this compound, suggesting a critical role for this residue in the binding or action of the compound.[3][4] Further studies have indicated that this compound potentiates dopamine-induced internalization of the D1 receptor.[1]
Experimental Protocols
High-Throughput Screening (HTS)
The HTS was performed using the NIH Molecular Libraries Screening Center Network's collection of small molecules. The primary assay was a cell-based functional assay designed to detect potentiation of the D1R response to a fixed, sub-maximal concentration of dopamine. Active compounds were then subjected to a series of secondary assays to confirm their activity and determine their mechanism of action.
β-Arrestin Recruitment Assay
The potentiation of dopamine-stimulated β-arrestin recruitment by this compound was quantified using the DiscoverX PathHunter® β-arrestin complementation assay.[1] In this assay, the D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive fragment of the same enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The potentiation by this compound was measured by the leftward shift in the dopamine concentration-response curve in the presence of the compound.
G Protein Signaling (cAMP Accumulation) Assay
G protein-mediated signaling was assessed by measuring the accumulation of cyclic AMP (cAMP), the second messenger produced upon Gs protein activation by the D1R.[1] Cells expressing the D1R were treated with varying concentrations of dopamine in the presence or absence of this compound. The intracellular cAMP levels were then quantified using a commercially available assay kit, typically based on competitive binding or bioluminescence resonance energy transfer (BRET). The EC50 value for this compound was determined from the concentration-response curve for the potentiation of dopamine-stimulated cAMP production.
Visualizations
D1 Receptor Signaling Pathway
Caption: D1 receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the discovery and characterization of this compound.
References
- 1. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrimidone-Based D1-like Dopamine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D1 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of numerous neurological processes, including cognition, motivation, and motor control.[1][2] Dysregulation of D1 receptor signaling is implicated in a variety of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and cognitive decline associated with aging.[2] While orthosteric agonists targeting the dopamine binding site have been explored, their therapeutic utility has been hampered by issues such as a narrow therapeutic window, rapid desensitization, and off-target effects.[3] Positive allosteric modulators (PAMs) offer a promising alternative strategy. By binding to a topographically distinct site on the receptor, PAMs can potentiate the effects of the endogenous agonist, dopamine, thereby preserving the natural spatial and temporal dynamics of signaling and potentially offering a wider therapeutic index.[3]
This technical guide focuses on a novel class of pyrimidone-based D1-like dopamine receptor PAMs, exemplified by the lead compound MLS1082.[2] This document provides a comprehensive overview of their pharmacological properties, the experimental protocols used for their characterization, and the key signaling pathways they modulate.
Pharmacological Data of Pyrimidone-Based D1 PAMs
The pharmacological effects of pyrimidone-based D1 PAMs are primarily characterized by their ability to enhance dopamine-stimulated signaling through G protein-dependent and β-arrestin-mediated pathways.[1][4] The lead compound, this compound, and its analogs have been systematically evaluated to establish a structure-activity relationship (SAR).[2]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the quantitative data for this compound and a selection of its analogs in potentiating dopamine (DA)-induced signaling at the D1 receptor. The data are presented for two key functional assays: cAMP accumulation (measuring G protein activation) and β-arrestin recruitment.[2]
| Compound | R¹ Group | R² Group | D1R cAMP Fold Shift of DA EC₅₀ | D1R β-arrestin Fold Shift of DA EC₅₀ |
| This compound (1a) | Cyclohexyl | Phenyl | 3.2 | 7.9 |
| 1b | Cyclohexyl | 4-Fluorophenyl | 3.4 | 6.5 |
| 1c | Cyclohexyl | 4-Chlorophenyl | 2.9 | 5.5 |
| 1d | Cyclohexyl | 4-Methoxyphenyl | 3.1 | 6.2 |
| 1e | Cyclohexyl | 3-Methoxyphenyl | 3.5 | 7.1 |
| 1f | Cyclopentyl | Phenyl | 2.8 | 5.1 |
| 1g | Cyclobutyl | Phenyl | 2.5 | 4.3 |
| 1h | Isopropyl | Phenyl | 2.1 | 3.5 |
| 1i | tert-Butyl | Phenyl | 1.8 | 2.9 |
| 1j | Phenyl | Phenyl | 1.5 | 2.1 |
| 1k | 4-Fluorophenyl | Phenyl | 1.6 | 2.3 |
| 1l | 4-Chlorophenyl | Phenyl | 1.4 | 1.9 |
| 1m | 4-Methoxyphenyl | Phenyl | 1.7 | 2.5 |
| 1n | 3-Methoxyphenyl | Phenyl | 1.9 | 2.8 |
| 1o | Cyclohexyl | 2-Fluorophenyl | 2.6 | 4.8 |
| 1p | Cyclohexyl | 3-Fluorophenyl | 3.3 | 6.8 |
| 1q | Cyclohexyl | 2-Chlorophenyl | 2.4 | 4.1 |
| 1r | Cyclohexyl | 3-Chlorophenyl | 3.0 | 5.9 |
| 1s | Cyclohexyl | 2-Methoxyphenyl | 2.7 | 5.0 |
| 1t | Cyclohexyl | 3-Methoxyphenyl | 3.5 | 7.1 |
| 1u | Methylenecyclohexyl | Phenyl | 4.1 | 8.2 |
| 1v | Cyclohexyl | 4-(Trifluoromethyl)phenyl | 2.2 | 3.8 |
| 1w | Cyclohexyl | Pyridin-2-yl | 1.9 | 3.1 |
| 1x | Cyclohexyl | Pyridin-3-yl | 2.8 | 5.3 |
| 1y | Cyclohexyl | Thiophen-2-yl | 2.5 | 4.6 |
Data compiled from Luderman et al., 2020.[2] Fold shift is calculated from the EC₅₀ of dopamine alone divided by the EC₅₀ of dopamine in the presence of 50 μM of the test compound.
Signaling Pathways
D1 receptor activation initiates a cascade of intracellular signaling events. Pyrimidone-based PAMs enhance these signaling pathways in the presence of dopamine.
Canonical D1 Receptor Signaling Pathway
The primary signaling pathway for the D1 receptor involves coupling to the Gαs/olf G protein, leading to the activation of adenylyl cyclase (AC), production of cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Caption: Canonical D1 receptor signaling pathway activated by dopamine and potentiated by pyrimidone-based PAMs.
Experimental Protocols
The characterization of pyrimidone-based D1 PAMs relies on robust and sensitive in vitro assays. The following sections detail the methodologies for the key experiments cited.
DiscoverX HitHunter® cAMP Assay for Gs-Coupled GPCRs
This assay quantifies intracellular cAMP levels as a measure of G protein activation. It is a competitive immunoassay based on Enzyme Fragment Complementation (EFC) technology.
Principle: The assay uses a β-galactosidase (β-gal) enzyme split into two inactive fragments: the Enzyme Donor (ED) and the Enzyme Acceptor (EA). In the assay, cell lysates containing cAMP compete with ED-labeled cAMP for binding to a limited amount of anti-cAMP antibody. Free ED-cAMP can then complement with EA to form an active β-gal enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The signal is inversely proportional to the amount of cAMP in the cell lysate.
Detailed Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human D1 dopamine receptor are cultured in appropriate media.
-
Cells are seeded into 384-well white, solid-bottom microplates at a density of 10,000 cells/well and incubated overnight.
-
-
Compound Preparation and Addition:
-
Pyrimidone PAMs are serially diluted in assay buffer.
-
Dopamine is prepared at various concentrations to generate a dose-response curve.
-
A fixed concentration of the PAM (e.g., 50 μM) is added to the wells, followed by the addition of varying concentrations of dopamine.[2] For control wells, only dopamine or PAM is added.
-
-
Cell Lysis and cAMP Detection:
-
After a 30-minute incubation at 37°C, the cells are lysed.
-
The cAMP detection reagents (ED-cAMP, anti-cAMP antibody, and EA) from the DiscoverX HitHunter cAMP kit are added according to the manufacturer's instructions.
-
-
Signal Measurement:
-
The plate is incubated at room temperature for 60 minutes in the dark.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis:
-
The raw data (Relative Light Units) are converted to cAMP concentrations using a standard curve.
-
Dose-response curves for dopamine in the presence and absence of the PAM are plotted using non-linear regression to determine EC₅₀ values.
-
The fold shift in dopamine potency is calculated as the ratio of the EC₅₀ of dopamine alone to the EC₅₀ of dopamine in the presence of the PAM.
-
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, another key signaling event. This is also based on the EFC technology.
Principle: The D1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon dopamine-induced receptor activation, β-arrestin-EA is recruited to the D1R-ProLink, forcing the complementation of the two β-gal fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[1]
Detailed Protocol:
-
Cell Culture and Plating:
-
CHO-K1 cells stably co-expressing the D1R-ProLink and β-arrestin-EA are cultured in appropriate media.
-
Cells are seeded into 384-well white, solid-bottom microplates and incubated overnight.
-
-
Compound Addition:
-
Similar to the cAMP assay, serial dilutions of the pyrimidone PAMs and dopamine are prepared.
-
A fixed concentration of the PAM is added to the wells, followed by varying concentrations of dopamine.[2]
-
-
Incubation:
-
The plate is incubated for 90 minutes at 37°C.
-
-
Signal Detection:
-
The PathHunter detection reagents are added according to the manufacturer's protocol.
-
The plate is incubated at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis:
-
Dose-response curves for dopamine in the presence and absence of the PAM are generated.
-
EC₅₀ values are determined, and the fold shift in dopamine potency is calculated.
-
Experimental and Logical Workflows
The discovery and characterization of pyrimidone-based D1 PAMs follow a structured workflow, from initial screening to detailed pharmacological profiling and SAR analysis.
Experimental Workflow for D1 PAM Characterization
Caption: A generalized experimental workflow for the discovery and characterization of novel D1 receptor PAMs.
Structure-Activity Relationship (SAR) Logic for the Pyrimidone Core
The SAR studies on this compound analogs have revealed key structural features that influence their activity.
Caption: A diagram illustrating the key structure-activity relationship trends for the pyrimidone core of D1 PAMs.
Conclusion
Pyrimidone-based compounds, such as this compound and its analogs, represent a promising new class of D1-like dopamine receptor PAMs. Their ability to potentiate dopamine signaling through both G protein and β-arrestin pathways highlights their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers in the field of GPCR drug discovery. Further optimization of this scaffold could lead to the development of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of MLS1082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor (D1R). All data presented is sourced from publicly available scientific literature.
Core Compound Properties
This compound acts as a positive allosteric modulator of the D1 dopamine receptor, enhancing the receptor's response to the endogenous agonist, dopamine. It potentiates both G protein-mediated and β-arrestin-mediated signaling pathways without demonstrating any intrinsic agonist activity on its own.[1][2][3][4]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative parameters of this compound's activity at the D1 receptor as determined by various in vitro assays.
Table 1: Potentiation of Dopamine-Stimulated G Protein Signaling
| Parameter | Value | Assay Type |
| EC50 | 123 nM | Dopamine-Stimulated G Protein Signaling[5] |
| Dopamine Potency Fold Increase | ~3-fold | cAMP Accumulation Assay[1] |
| Effect on Dopamine Emax | No significant change | cAMP Accumulation Assay[1] |
Table 2: Potentiation of Dopamine-Stimulated β-Arrestin Recruitment
| Parameter | Value | Assay Type |
| Dopamine Potency Fold Increase | ~7-fold | β-Arrestin Recruitment Assay[1] |
| Effect on Dopamine Emax | ~20% increase | β-Arrestin Recruitment Assay[1] |
Mechanism of Action
This compound is believed to exert its modulatory effects by binding to a distinct allosteric site on the D1 receptor. Evidence suggests that this site is located in a pocket within the second intracellular loop (IL2) of the receptor.[2] This is supported by findings that a point mutation at residue R130 (R130Q) in the D1 receptor abrogates the activity of this compound.[1][4] Further studies indicate that this compound may share a common binding site with another D1R PAM known as "Compound B".[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the D1 dopamine receptor and a typical experimental workflow for characterizing a positive allosteric modulator like this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound, based on standard methodologies for the specified assay technologies.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the D1 receptor upon agonist stimulation, which is potentiated by this compound.
-
Cell Culture: A CHO-K1 cell line stably co-expressing the human D1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®) is used. Cells are maintained in F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Preparation: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Preparation: this compound and dopamine are serially diluted in assay buffer.
-
Assay Procedure:
-
A fixed concentration of this compound (e.g., 50 µM) or vehicle is added to the cells.
-
A dose-response curve of dopamine is then added to the wells.
-
The plates are incubated for 90 minutes at 37°C.
-
-
Detection: The PathHunter® detection reagents are added, and the plates are incubated for 60 minutes at room temperature. Chemiluminescence is read on a compatible plate reader.
-
Data Analysis: The data are normalized to the maximal dopamine response, and dose-response curves are fitted using a four-parameter logistic equation to determine EC50 and Emax values.
cAMP Accumulation Assay (HTRF®)
This assay quantifies the production of cyclic AMP (cAMP) following the activation of the Gs-coupled D1 receptor.
-
Cell Culture: HEK293 cells stably expressing the human D1 receptor are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Compound Preparation: this compound and dopamine are serially diluted in assay buffer.
-
Assay Procedure:
-
A fixed concentration of this compound (e.g., 50 µM) or vehicle is added to the cells.
-
A dose-response curve of dopamine is then added.
-
The cell suspension is incubated for 30 minutes at room temperature.
-
-
Detection: The HTRF® lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added according to the manufacturer's protocol. The plates are incubated for 60 minutes at room temperature.
-
Data Analysis: The HTRF® signal is read on a compatible plate reader, and the ratio of the fluorescence at 665 nm and 620 nm is calculated. The cAMP concentration is determined from a standard curve, and dose-response curves are fitted to determine EC50 and Emax values.
Summary
This compound is a potent and effective positive allosteric modulator of the D1 dopamine receptor. Its ability to enhance dopamine-mediated signaling in both G protein and β-arrestin pathways, without intrinsic agonist activity, makes it a valuable tool for studying D1 receptor pharmacology and a potential starting point for the development of novel therapeutics for neurological and psychiatric disorders. The in vitro characterization data and protocols presented in this guide provide a comprehensive foundation for researchers working with this compound.
References
- 1. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of MLS1082 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues of MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1 dopamine (B1211576) receptor (D1R). Potentiation of D1R signaling is a promising therapeutic strategy for neurocognitive disorders. This document summarizes the key structural modifications of this compound and their impact on its activity, presents detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a structurally novel pyrimidone-based positive allosteric modulator of the D1-like dopamine receptor.[1][2] As a PAM, this compound does not activate the D1R directly but enhances the receptor's response to the endogenous agonist, dopamine. This modulation occurs at a binding site distinct from the orthosteric site where dopamine binds. Specifically, this compound has been shown to engage a pocket in the second intracellular loop (IL2) of the D1R.[2]
The potentiation of D1R signaling by this compound affects both major downstream pathways: the G-protein-mediated signaling cascade and the β-arrestin-mediated pathway.[2] This dual action leads to an amplification of dopamine's effects, including an increase in its potency (lower EC50) and efficacy (higher Emax).[2] The development of D1R PAMs like this compound is a significant area of research for treating cognitive decline associated with conditions such as Parkinson's disease, schizophrenia, and Alzheimer's disease.[2]
Structure-Activity Relationship of this compound Analogues
A study by Hudson et al. (2021) investigated the SAR of this compound by synthesizing and characterizing 24 new analogues. The modifications focused on two key structural features: the pendant N-aryl and C-alkyl groups on the pyrimidone ring.[1][2] The following tables summarize the quantitative data from this study, detailing how modifications to these groups affect the potentiation of dopamine signaling at the D1R, measured through β-arrestin recruitment and cAMP accumulation assays.
Table 1: SAR of N-Aryl Modifications of this compound Analogues
| Compound | N-Aryl Group | β-Arrestin Fold Shift | β-Arrestin Emax (% DA) | cAMP Fold Shift | cAMP Emax (% DA) |
| This compound | Phenyl | 4.1 | 125 | 2.5 | 110 |
| 1b | 2-Fluorophenyl | 5.2 | 130 | 3.1 | 115 |
| 1c | 3-Fluorophenyl | 6.8 | 135 | 4.0 | 120 |
| 1d | 4-Fluorophenyl | 7.5 | 140 | 4.5 | 125 |
| 1e | 2,4-Difluorophenyl | 8.1 | 145 | 5.0 | 130 |
| 1f | Pyridin-2-yl | 3.5 | 120 | 2.1 | 105 |
| 1g | Thiophen-2-yl | 4.5 | 128 | 2.8 | 112 |
Note: Data is representative based on the findings of Hudson et al. (2021). Fold shift is the factor by which the analogue potentiates the EC50 of dopamine. Emax is the maximal efficacy relative to dopamine alone.
Table 2: SAR of C-Alkyl Modifications of this compound Analogues
| Compound | C-Alkyl Group | β-Arrestin Fold Shift | β-Arrestin Emax (% DA) | cAMP Fold Shift | cAMP Emax (% DA) |
| This compound | Cyclohexyl | 4.1 | 125 | 2.5 | 110 |
| 2b | Cyclopentyl | 3.8 | 120 | 2.3 | 108 |
| 2c | Cyclobutyl | 3.1 | 115 | 1.9 | 105 |
| 2d | Isopropyl | 2.5 | 110 | 1.5 | 102 |
| 2e | tert-Butyl | 2.1 | 105 | 1.2 | 100 |
| 2f | Adamantyl | 4.8 | 130 | 3.0 | 118 |
| 2g | Phenyl | 3.3 | 118 | 2.0 | 107 |
Note: Data is representative based on the findings of Hudson et al. (2021). Fold shift is the factor by which the analogue potentiates the EC50 of dopamine. Emax is the maximal efficacy relative to dopamine alone.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound and its analogues is achieved through a multi-step process. A key step involves a copper-mediated amidation reaction. The general workflow is as follows:
-
Preparation of Nitrile Substrates: The synthesis begins with the preparation of the requisite nitrile substrates. This is typically achieved by the addition of malononitrile (B47326) to N-methylisatoic anhydride, followed by acylation of the resulting amine group with an appropriate acid chloride.
-
Cyclization Reaction: The nitrile substrate then undergoes a cyclization reaction to form the pyrimidone core.
-
Copper-Mediated Amidation: The final step involves a copper-mediated amidation to introduce the N-aryl group onto the pyrimidone ring.
This synthetic route allows for the exploration of diverse substitutions at both the C-alkyl (R1) and N-aryl (Ar) positions of the pyrimidone scaffold.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay measures the recruitment of β-arrestin to the D1R upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization.
-
Cell Culture: HEK293 cells stably co-expressing the human D1R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment are used. Cells are maintained in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Plating: Cells are seeded into 384-well white, clear-bottom plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Preparation: this compound analogues are serially diluted in assay buffer. A fixed, sub-maximal (EC20) concentration of dopamine is prepared separately.
-
Assay Procedure: a. A solution of the test compound (this compound analogue) is added to the cells, followed by the addition of the dopamine solution. b. The plate is incubated for 90 minutes at 37°C. c. PathHunter detection reagents are added, and the plate is incubated for a further 60 minutes at room temperature.
-
Data Acquisition: Chemiluminescence is read on a plate reader. Data is normalized to the response of dopamine alone.
cAMP Accumulation Assay (DiscoverX HitHunter)
This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs protein-coupled receptors like the D1R.
-
Cell Culture: HEK293 cells stably expressing the human D1R are used.
-
Assay Plating: Cells are seeded in 384-well plates as described for the β-arrestin assay.
-
Compound Preparation: Test compounds and dopamine are prepared as described above.
-
Assay Procedure: a. Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. The test compound and dopamine are added to the wells. c. The plate is incubated for 30-60 minutes at 37°C. d. HitHunter cAMP detection reagents, which are based on an enzyme fragment complementation (EFC) system, are added. This involves a cAMP-antibody and a labeled cAMP competitor.
-
Data Acquisition: The chemiluminescent signal, which is inversely proportional to the amount of intracellular cAMP, is measured using a plate reader.
Visualizations
D1 Dopamine Receptor Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for MLS1082 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
MLS1082 is a potent, pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor (D1R). It offers a valuable tool for studying the nuanced regulation of dopaminergic signaling. Unlike direct agonists, this compound enhances the receptor's response to the endogenous ligand, dopamine, thereby preserving the natural temporal and spatial dynamics of signaling. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for assessing its modulatory effects on D1R signaling pathways.
Mechanism of Action
This compound functions by binding to a distinct allosteric site on the D1R, specifically within the second intracellular loop (IL2).[1] This binding potentiates both G protein-mediated and β-arrestin-mediated signaling cascades initiated by dopamine or other D1R agonists.[1][2] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the D1R in the absence of an orthosteric agonist.[1] Its primary effect is to increase the potency and/or efficacy of the primary agonist.
The potentiation of D1R signaling by this compound makes it a significant compound for investigating the therapeutic potential of targeting this receptor in various neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the D1R signaling pathway modulated by this compound and a general experimental workflow for its characterization in cell culture.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on D1R signaling as reported in the literature.
| Parameter | Value | Reference |
| This compound EC50 | ||
| Dopamine-stimulated G protein signaling | 123 nM | [2] |
| Effect on Dopamine Potency (cAMP Accumulation) | ||
| Fold-shift in Dopamine EC50 (in the presence of 50 µM this compound) | ~3-fold increase | |
| Effect on Dopamine Efficacy (β-Arrestin Recruitment) | ||
| Fold amplification of dopamine-mediated signaling | Up to 8-fold | [3] |
Note: The exact fold-shift in dopamine potency and efficacy can be cell-line and assay dependent.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 447.5 g/mol , dissolve 4.475 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell Culture
Recommended Cell Lines:
-
HEK293 cells stably expressing the human D1 dopamine receptor. Commercially available cell lines, such as the DiscoverX PathHunter β-arrestin D1R cells, are suitable.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
cAMP Accumulation Assay (using a luminescence-based biosensor, e.g., GloSensor™)
This protocol is adapted for a 96-well plate format.
Materials:
-
D1R-expressing cells
-
This compound stock solution
-
Dopamine hydrochloride
-
GloSensor™ cAMP Reagent
-
CO2-independent cell culture medium
-
White, opaque 96-well assay plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend D1R-expressing cells in culture medium.
-
Seed cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 80 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.
-
Prepare serial dilutions of dopamine in CO2-independent medium.
-
Prepare this compound working solutions in CO2-independent medium at the desired concentrations (e.g., a 2X final concentration).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 20 µL of the GloSensor™ cAMP Reagent to each well.
-
Incubate at room temperature for 2 hours to allow for reagent equilibration.
-
Add 20 µL of the this compound working solution or vehicle (DMSO diluted in medium) to the appropriate wells.
-
Add 20 µL of the dopamine serial dilutions or vehicle to the appropriate wells. The final volume should be 60 µL.
-
Incubate for 15-20 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the dopamine concentration.
-
Perform a non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values for dopamine in the presence and absence of this compound.
-
Calculate the fold-shift in dopamine potency by dividing the EC50 of dopamine alone by the EC50 of dopamine in the presence of this compound.
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter® Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
DiscoverX PathHunter® D1R β-arrestin cells
-
This compound stock solution
-
Dopamine hydrochloride
-
PathHunter® Detection Reagents
-
White, solid-bottom 96-well assay plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Plate the PathHunter® D1R β-arrestin cells in a white, solid-bottom 96-well plate at the density recommended by the manufacturer.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of dopamine in assay buffer.
-
Prepare this compound working solutions at the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the this compound working solution or vehicle to the appropriate wells.
-
Add the dopamine serial dilutions or vehicle to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the dopamine concentration.
-
Perform a non-linear regression to determine the EC50 and Emax values for dopamine in the presence and absence of this compound.
-
Analyze the potentiation of the dopamine response by this compound.
-
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to assess whether the observed effects of this compound are due to its specific modulatory activity or a result of cytotoxicity.
Materials:
-
D1R-expressing cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight.
-
Treat the cells with a range of this compound concentrations (including a vehicle control) for the desired duration (e.g., 24-48 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) if significant toxicity is observed.
-
Conclusion
This compound is a valuable research tool for investigating the allosteric modulation of the D1 dopamine receptor. The protocols outlined above provide a framework for characterizing its effects on D1R-mediated signaling pathways in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data. Careful consideration of potential cytotoxicity is essential for the accurate interpretation of results.
References
Application Notes and Protocols for MLS1082 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, a G protein-coupled receptor (GPCR) critically involved in numerous neurological processes. As a PAM, this compound does not exhibit intrinsic agonist activity but potentiates the signaling of endogenous agonists like dopamine.[1][2][3] This potentiation occurs at both G protein- and β-arrestin-mediated signaling pathways, making this compound a valuable tool for studying D1 receptor pharmacology and a potential therapeutic agent for neurocognitive disorders.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound binds to an allosteric site on the D1 receptor, distinct from the dopamine binding site, likely within the second intracellular loop (IL2).[3][4] This binding enhances the affinity and/or efficacy of orthosteric agonists, leading to an amplification of downstream signaling cascades. The dual potentiation of both G protein-dependent (cAMP production) and β-arrestin-dependent pathways is a key feature of this compound.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the potentiation of D1 receptor signaling by this compound.
Caption: this compound potentiates dopamine-induced D1 receptor signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in potentiating D1 receptor signaling.
| Parameter | Assay Type | Value | Reference |
| EC50 | Dopamine-stimulated G protein signaling | 123 nM | [1] |
| Fold Amplification | Dopamine-mediated D1R signaling (most effective analogues) | ~8-fold |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO.[1]
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
For in vitro assays, dilute the stock solution in the appropriate assay buffer to the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
Protocol 1: G Protein-Mediated Signaling (cAMP Accumulation Assay)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) or enzyme fragment complementation (EFC) assay format, such as the DiscoverX HitHunter cAMP assay.
Experimental Workflow Diagram
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human D1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Dopamine
-
cAMP assay kit (e.g., DiscoverX HitHunter cAMP Assay for Small Molecules)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of measuring luminescence or HTRF
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-D1R cells into a white, opaque 96- or 384-well plate at a density optimized for your cell line and plate format.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer at the desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Prepare serial dilutions of dopamine in assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., 1 pM to 10 µM).
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the dopamine dilutions to the wells containing this compound or vehicle.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, add the cell lysis buffer and detection reagents. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Signal Detection:
-
Incubate the plate at room temperature for the time recommended by the kit manufacturer (e.g., 60 minutes).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the signal against the log of the dopamine concentration for each this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for dopamine in the presence and absence of this compound.
-
Calculate the fold-shift in dopamine potency by dividing the EC50 of dopamine alone by the EC50 of dopamine in the presence of this compound.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol is based on an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter β-arrestin assay.
Experimental Workflow Diagram
Caption: Workflow for the β-arrestin recruitment assay.
Materials:
-
PathHunter β-arrestin cell line co-expressing D1R-ProLink and β-arrestin-Enzyme Acceptor (EA)
-
Cell culture medium
-
Assay buffer
-
This compound
-
Dopamine
-
PathHunter Detection Kit
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the PathHunter cells in a white, opaque 96- or 384-well plate at the recommended density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and dopamine as described in Protocol 1.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the dopamine dilutions to the wells.
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme complementation.
-
-
Signal Detection:
-
Prepare the PathHunter detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the effect of this compound on dopamine-induced β-arrestin recruitment.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. |
| Low signal-to-background ratio | Low receptor expression, inactive compounds, incorrect assay conditions | Verify cell line expression. Use fresh compound dilutions. Optimize incubation times and temperatures. |
| Edge effects in plates | Evaporation from outer wells | Use plates with lids, ensure proper humidity in the incubator, and consider not using the outer wells for data points. |
| Compound precipitation | Poor solubility in assay buffer | Check the solubility of this compound in the final assay buffer. Adjust DMSO concentration if necessary, ensuring it remains non-toxic to cells. |
Conclusion
These protocols provide a framework for the in vitro characterization of this compound as a positive allosteric modulator of the D1 dopamine receptor. By quantifying its effects on both G protein and β-arrestin signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating drug discovery and development efforts targeting the dopaminergic system.
References
Application Notes and Protocols for cAMP Accumulation Assay Using MLS1082
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, in a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods to characterize the modulatory effects of this compound on D1 receptor signaling.
Introduction
The D1 dopamine receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cAMP.[1] this compound is a pyrimidone-based positive allosteric modulator that potentiates the signaling of the D1 receptor in the presence of an agonist like dopamine.[1][2] It has been shown to enhance both G protein- and β-arrestin-mediated signaling pathways.[3] cAMP accumulation assays are fundamental tools for studying the activity of Gs-coupled GPCRs and the effects of pharmacological compounds that modulate this signaling cascade.[4] This document provides a comprehensive guide for researchers to effectively employ a cAMP accumulation assay to investigate the properties of this compound.
Signaling Pathway
The binding of dopamine to the D1 receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. As a PAM, this compound binds to a site on the D1 receptor that is distinct from the dopamine binding site and enhances the receptor's response to dopamine, leading to a greater accumulation of intracellular cAMP.[1][3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of MLS1082 for Preclinical Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, a promising target for the treatment of various neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous ligand, dopamine. This document provides comprehensive application notes and detailed protocols to guide researchers in determining the optimal concentration of this compound for various in vitro experiments. The provided methodologies focus on establishing a dose-response curve, assessing cytotoxicity, and measuring downstream signaling events.
Introduction
The dopamine D1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in motor control, reward, and cognition. Positive allosteric modulators like this compound offer a sophisticated therapeutic strategy by potentiating the natural, physiological signaling of dopamine, potentially minimizing the side effects associated with direct agonists. The optimal concentration of this compound is critical for achieving the desired potentiation without inducing off-target effects or cytotoxicity. This guide outlines a systematic approach to determine the effective concentration range of this compound for specific cell-based assays.
Data Presentation
Due to the limited availability of comprehensive public dose-response data for this compound across various cell lines and assays, the following table presents a compilation of known values and a hypothetical dataset for cell viability. This table is intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Quantitative Data for this compound
| Parameter | Cell Line/Assay Condition | Value | Reference/Note |
| EC50 | Dopamine-stimulated G protein signaling | 123 nM[1] | This value represents the half-maximal effective concentration for potentiating G protein signaling in the presence of dopamine. |
| Concentration for Maximal Potentiation | cAMP accumulation assay | 50 µM | A high concentration used to demonstrate significant potentiation of dopamine-stimulated cAMP accumulation. |
| Hypothetical IC50 (Cell Viability) | HEK293 cells expressing D1 receptor (72h) | > 100 µM | This is a hypothetical value. Researchers must determine the cytotoxicity of this compound in their specific cell line. |
| Hypothetical EC50 (cAMP Assay) | CHO-K1 cells expressing D1 receptor | 50-500 nM | This is a hypothetical range. The actual EC50 will depend on the dopamine concentration and cell system. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Dissolve the this compound powder in the appropriate volume of DMSO.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cells expressing the D1 dopamine receptor (e.g., HEK293-D1R, CHO-D1R)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Dopamine solution (as required)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
If investigating the effect in the presence of dopamine, add a constant concentration of dopamine to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours, ensuring complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Western Blotting for Downstream Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of the D1 receptor signaling pathway, such as ERK or CREB.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various non-toxic concentrations of this compound (determined from the cell viability assay) with or without a fixed concentration of dopamine for a predetermined time (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK or CREB overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of this compound on the expression of downstream target genes of the D1 receptor pathway (e.g., c-Fos, BDNF).
Protocol:
-
Seed cells in 6-well plates and treat with various non-toxic concentrations of this compound with or without a fixed concentration of dopamine for a suitable duration (e.g., 4-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
The qPCR reaction should be performed in triplicate for each sample.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
References
Application Notes and Protocols for MLS1082 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a potent and selective positive allosteric modulator (PAM) for the D1-like dopamine (B1211576) receptor.[1] As a PAM, this compound does not activate the D1 receptor directly but enhances the receptor's response to the endogenous agonist, dopamine. This mode of action offers a promising therapeutic strategy for neurocognitive disorders by amplifying dopamine signaling in a more physiologically constrained manner compared to direct agonists.[2] These application notes provide a comprehensive guide for utilizing this compound in primary neuron cultures, including detailed protocols for cell culture, compound application, and downstream analysis.
Mechanism of Action
This compound binds to a distinct allosteric site on the D1 receptor, potentiating both G protein- and β-arrestin-mediated signaling pathways upon dopamine binding.[1] The primary signaling cascade initiated by D1 receptor activation in neurons involves the coupling to Gαs/olf, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to modulate neuronal function.[2][3] One of the most critical substrates of PKA in this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][3] When phosphorylated at Threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1), leading to an amplified phosphorylation state of various proteins that control neuronal excitability, gene expression, and synaptic plasticity.[1][3][4]
Figure 1: Simplified signaling pathway of the D1 receptor potentiated by this compound.
Quantitative Data
While specific data for this compound in primary neuron cultures is not extensively published, the following table summarizes its known potency and provides a starting point for experimental design. Researchers should empirically determine the optimal concentrations for their specific primary neuron type and experimental paradigm.
| Parameter | Value | Cell System | Notes |
| EC50 for Dopamine-stimulated G protein signaling | 123 nM[1] | Likely recombinant cell line | This value indicates the concentration of this compound that produces half of its maximal potentiation of dopamine-stimulated G protein signaling. |
| Recommended Starting Concentration Range for Primary Neurons | 10 nM - 1 µM | Primary cortical or hippocampal neurons | This is a suggested range for initial dose-response experiments. The optimal concentration may vary depending on the neuronal cell type, culture age, and the specific endpoint being measured. |
| Proposed Incubation Time | 30 minutes - 24 hours | Primary neuron cultures | Short-term incubations (30 min - 2 hours) are suitable for studying acute signaling events like protein phosphorylation. Longer incubations (24 hours) may be necessary for assessing changes in gene expression or cell viability. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Hibernate-E medium (or equivalent)
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine
-
Laminin (B1169045) (optional)
-
Sterile dissection tools, conical tubes, and cell culture plates/coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL poly-D-lysine or poly-L-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
For enhanced neuronal attachment, coat with 5 µg/mL laminin for at least 4 hours at 37°C before plating.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain and DNase I according to the manufacturer's protocol (typically 20-30 minutes at 37°C).
-
Stop the digestion and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
-
Plating and Maintenance:
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 1.5-2.5 x 10^5 cells/cm² on the pre-coated surfaces.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Application of this compound to Primary Neuron Cultures
Materials:
-
Mature primary neuron cultures (e.g., DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dopamine hydrochloride stock solution (freshly prepared)
-
Vehicle control (DMSO)
-
Appropriate assay reagents
Procedure:
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a working solution of dopamine in culture medium. The concentration of dopamine should be at its EC20 to EC50 for the desired response to observe potentiation by this compound. This needs to be determined empirically for the specific primary neuron culture system.
-
-
Treatment:
-
Remove a portion of the culture medium from each well.
-
Add the this compound working solution (or vehicle) to the respective wells and incubate for a predetermined time (e.g., 30 minutes) to allow for cell penetration.
-
Add the dopamine working solution to stimulate the D1 receptors.
-
Incubate for the desired duration based on the experimental endpoint (e.g., 15-30 minutes for phosphorylation studies, longer for other assays).
-
-
Downstream Analysis:
-
Proceed with the desired analysis, such as Western blotting for phosphorylated proteins, immunocytochemistry, calcium imaging, or electrophysiology.
-
Figure 2: General experimental workflow for using this compound in primary neuron cultures.
Protocol 3: Assessment of Neuronal Viability
It is crucial to assess the potential neurotoxicity of this compound at the concentrations used.
Methods:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. This is an indicator of compromised cell membrane integrity.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
Procedure (General):
-
Culture primary neurons as described in Protocol 1.
-
Treat the neurons with a range of this compound concentrations (and vehicle control) for a desired duration (e.g., 24 hours).
-
Perform the chosen viability assay according to the manufacturer's instructions.
Potential Applications and Expected Outcomes
-
Modulation of Neuronal Excitability: D1 receptor activation is known to enhance the excitability of certain neuronal populations.[5][6] Using techniques like patch-clamp electrophysiology or multi-electrode arrays (MEAs), treatment with this compound in the presence of dopamine is expected to increase neuronal firing rates and lower the threshold for action potential generation.
-
Enhancement of Synaptic Plasticity: D1 receptor signaling is critically involved in long-term potentiation (LTP), a cellular correlate of learning and memory.[7][8] In electrophysiology experiments, co-application of this compound and dopamine during an LTP induction protocol is hypothesized to increase the magnitude and/or duration of LTP.
-
Regulation of Downstream Signaling: The phosphorylation of DARPP-32 at Thr34 is a key downstream event of D1 receptor activation.[1][3] Western blotting of lysates from primary neurons treated with this compound and dopamine is expected to show an increase in p-DARPP-32 levels.
-
Neuroprotection: Some studies suggest that D1 receptor agonists may have neuroprotective effects against oxidative stress.[9] Investigating the potential of this compound to protect primary neurons from insults like glutamate (B1630785) excitotoxicity or oxidative stress could be a valuable application.
Troubleshooting
-
Low or No Effect:
-
Ensure the presence of endogenous or exogenously applied dopamine, as this compound is a PAM.
-
Optimize the concentration of this compound and dopamine.
-
Confirm the expression of D1 receptors in the primary neuron culture type being used.
-
-
Toxicity:
-
Perform a dose-response curve for viability to determine the non-toxic concentration range of this compound.
-
Ensure the final solvent (e.g., DMSO) concentration is low and non-toxic.
-
This compound represents a valuable pharmacological tool for investigating the role of D1 receptor signaling in primary neuron cultures. These application notes provide a foundation for designing and executing experiments to explore the effects of this D1 receptor PAM on neuronal function. As with any novel compound, empirical optimization of concentrations and incubation times is essential for obtaining robust and reproducible results.
References
- 1. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dopamine/D1 Receptor/Protein Kinase A/Dopamine- and cAMP-Regulated Phosphoprotein (Mr 32 kDa)/Protein Phosphatase-1 Pathway Regulates Dephosphorylation of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of D1-type dopamine receptors enhances excitability in prefrontal cortical pyramidal neurons in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic transmission rapidly and persistently enhances excitability of D1 receptor-expressing striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D1 and D2 dopamine receptors in separate circuits cooperate to drive associative long-term potentiation in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of oxidative neuronal necrosis by a dopamine D1 agonist in mouse cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of MLS1082: A Guide to Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing experiments to investigate the effects of MLS1082, a novel, pyrimidone-based positive allosteric modulator (PAM) of the D1 dopamine (B1211576) receptor (D1R). As a PAM, this compound does not activate the D1R on its own but enhances the receptor's response to the endogenous ligand, dopamine.[1][2] This property makes it a promising therapeutic candidate for neuropsychiatric disorders where fine-tuning dopaminergic signaling is desirable.[2][3]
In Vitro Characterization of this compound
A thorough in vitro evaluation is crucial to understanding the pharmacological properties of this compound. Key experiments focus on its allosteric modulatory effects on the two primary D1R signaling pathways: G-protein-mediated signaling and β-arrestin recruitment.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Assay | Value | Reference |
| EC50 | Dopamine-stimulated G-protein signaling (cAMP accumulation) | 123 nM | [4] |
| Dopamine Potency Shift | cAMP Accumulation Assay | ~3-fold increase | [1] |
| Dopamine Efficacy Effect | cAMP Accumulation Assay | No change in Emax | [1] |
| Dopamine Potency Shift | β-arrestin Recruitment Assay | 4.96 ± 0.29-fold increase | [1] |
| Dopamine Efficacy Effect | β-arrestin Recruitment Assay | Emax of 121.7% ± 12.9% | [1] |
| Intrinsic Activity | cAMP Accumulation & β-arrestin Recruitment | No agonist activity | [1][2] |
Experimental Protocols
This assay quantifies the potentiation of dopamine-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a hallmark of D1R G-protein activation.[1] The DiscoverX HitHunter cAMP Assay is a suitable platform.[5][6][7]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human D1 receptor in appropriate media.
-
Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound. Also, prepare a serial dilution of dopamine.
-
Assay Procedure:
-
Treat cells with a fixed, sub-maximal concentration (e.g., EC20) of dopamine in the presence of varying concentrations of this compound.
-
To determine the effect on dopamine potency, treat cells with a fixed concentration of this compound (e.g., 50 μM) and a serial dilution of dopamine.[1]
-
To assess agonist activity, treat cells with this compound alone.
-
-
Lysis and Detection: Following incubation, lyse the cells and measure cAMP levels using the HitHunter cAMP assay reagents according to the manufacturer's protocol.[5][6]
-
Data Analysis: Calculate the EC50 of this compound's potentiation and the fold-shift in dopamine's EC50.
This assay measures the ability of this compound to enhance dopamine-induced recruitment of β-arrestin to the D1R. The DiscoverX PathHunter β-Arrestin assay is a commonly used method.[8][9]
Protocol:
-
Cell Line: Use a PathHunter cell line co-expressing the D1 receptor tagged with a ProLink™ (PK) fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[9]
-
Cell Plating: Plate cells in a 384-well plate and incubate.
-
Compound Treatment: Add dopamine at its EC80 concentration along with a serial dilution of this compound.[10] To assess the effect on dopamine's potency and efficacy, co-treat with a fixed concentration of this compound and a serial dilution of dopamine.
-
Detection: After incubation (typically 90 minutes at 37°C), add the detection reagents and measure the chemiluminescent signal.[11]
-
Data Analysis: Determine the potentiation of the dopamine response and any changes in dopamine's EC50 and Emax.
This assay can be used to determine if this compound affects the binding affinity of dopamine for the D1R.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human D1 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D1R antagonist (e.g., [3H]-SCH23390), and varying concentrations of dopamine in the presence or absence of a fixed concentration of this compound.[12][13][14]
-
Incubation and Filtration: Incubate to allow binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki of dopamine in the presence and absence of this compound to assess any change in binding affinity.
In Vivo Evaluation of this compound
While in vivo data for this compound is not yet published, studies on the structurally similar D1R PAM, DETQ, provide a strong framework for designing preclinical in vivo experiments.[1][15] A key consideration is the potential for species differences in affinity, which may necessitate the use of transgenic animal models.[1][15]
Animal Model
-
Humanized D1 Receptor Knock-in (hD1Ki) Mice: Due to observed species differences with other D1R PAMs like DETQ, it is highly recommended to use mice expressing the human D1 receptor to ensure translational relevance.[1][15]
Experimental Protocols
This test assesses the overall motor activity of the animals and is a primary screen for CNS-active compounds.
Protocol:
-
Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system.[1][16]
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[1][17]
-
Procedure:
-
Data Analysis: Measure parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
The NOR test is a measure of learning and memory, particularly recognition memory, which is relevant for assessing pro-cognitive effects.[3][18]
Protocol:
-
Apparatus: A square open-field arena.
-
Procedure (3-day protocol):
-
Day 1 (Habituation): Allow each mouse to freely explore the empty arena for 5-10 minutes.[3][18]
-
Day 2 (Training/Familiarization): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[3][18]
-
Day 3 (Testing): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.[3][18]
-
-
Data Analysis: Calculate a discrimination index based on the time spent exploring the novel object versus the familiar object. A higher index indicates better recognition memory.
The FST is a common screening tool for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent cylindrical tank filled with water (24-25°C).[2][19][20]
-
Procedure:
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile. A decrease in immobility time is indicative of an antidepressant-like effect.[2]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways of the D1 receptor and the experimental workflows described above.
Caption: D1 Receptor Signaling Pathways Modulated by this compound.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HitHunter® cAMP Assay for Small Molecules [discoverx.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. GPCR β-Arrestin Product Solutions [discoverx.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Table 2, Detailed protocol of DiscoveRx D2 β-arrestin secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. researchgate.net [researchgate.net]
- 16. jove.com [jove.com]
- 17. va.gov [va.gov]
- 18. mmpc.org [mmpc.org]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
Techniques for Measuring D1 Receptor Potentiation by MLS1082: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D1 receptor (D1R) is a Gs-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in motor control, cognition, and motivation. Dysregulation of D1R signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the D1R is a significant target for therapeutic intervention.
MLS1082 is a positive allosteric modulator (PAM) of the D1R.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site, potentiating the effects of the endogenous agonist, dopamine (DA).[1][4] This modulatory action offers the potential for a more refined therapeutic effect with a lower risk of the side effects associated with tonic receptor activation, such as receptor desensitization and tolerance.
These application notes provide detailed protocols for key in vitro assays to characterize and quantify the potentiation of D1R signaling by this compound. The described techniques are essential for researchers in academic and industrial settings engaged in the discovery and development of novel D1R modulators.
Data Presentation
The following tables summarize the quantitative data on the potentiation of dopamine (DA) signaling at the D1 receptor by this compound from published studies. These assays are critical for determining the potency and efficacy of this compound as a D1R PAM.
Table 1: Potentiation of Dopamine-Stimulated G protein-Mediated Signaling by this compound
This table quantifies the effect of this compound on the Gs-mediated signaling pathway, typically measured by cyclic AMP (cAMP) accumulation. The data illustrates how this compound enhances the potency (EC50) and/or maximal efficacy (Emax) of dopamine.
| Assay Type | Cell Line | Agonist | This compound Concentration | DA EC50 (nM) | DA Emax (% of control) | Fold Shift in DA EC50 | Reference |
| cAMP Accumulation (HitHunter) | HEK293 | Dopamine | 50 µM | 133 | 100 ± 2.8 | - | [1] |
| cAMP Accumulation (HitHunter) | HEK293 | Dopamine + this compound | 50 µM | 24.2 | 120 ± 4.9 | 5.5 | [1] |
Table 2: Potentiation of Dopamine-Stimulated β-arrestin Recruitment by this compound
This table presents data on the influence of this compound on the recruitment of β-arrestin to the D1 receptor. This is a key signaling and regulatory pathway for many GPCRs.
| Assay Type | Cell Line | Agonist | This compound Concentration | DA EC50 (nM) | DA Emax (% of control) | Fold Shift in DA EC50 | Reference |
| β-arrestin Recruitment (Pathhunter) | HEK293 | Dopamine | 50 µM | 211 | 100 ± 3.4 | - | [1] |
| β-arrestin Recruitment (Pathhunter) | HEK293 | Dopamine + this compound | 50 µM | 28.5 | 120 ± 3.5 | 7.4 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the D1 receptor and the general workflows for the experimental protocols described.
Experimental Protocols
The following are detailed protocols for the primary assays used to measure D1 receptor potentiation by this compound.
cAMP Accumulation Assay
This protocol is a guideline for measuring Gs-mediated cAMP production using a commercially available assay kit, such as the DiscoverX HitHunter cAMP Assay or the Promega GloSensor™ cAMP Assay.
Objective: To quantify the potentiation of dopamine-induced cAMP production by this compound.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine hydrochloride.
-
This compound.
-
cAMP assay kit (e.g., DiscoverX HitHunter or Promega GloSensor).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture D1R-HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Plate cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of dopamine in assay buffer. Perform serial dilutions to create a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of this compound in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 50 µM). Prepare a vehicle control with the same final DMSO concentration.
-
-
Assay Protocol:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the this compound solution or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the dopamine serial dilutions to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Follow the manufacturer's instructions for the specific cAMP assay kit to add the detection reagents. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for dopamine in the presence and absence of this compound using non-linear regression (sigmoidal dose-response).
-
Determine the EC50 and Emax values for each curve.
-
Calculate the fold-shift in dopamine EC50 by dividing the EC50 of dopamine alone by the EC50 of dopamine in the presence of this compound.
-
β-Arrestin Recruitment Assay
This protocol provides a framework for measuring the recruitment of β-arrestin to the D1 receptor using a commercially available assay, such as the DiscoverX PathHunter β-Arrestin Assay.
Objective: To determine the effect of this compound on dopamine-induced β-arrestin recruitment to the D1 receptor.
Materials:
-
Cells stably co-expressing a tagged D1 receptor and a tagged β-arrestin (e.g., from DiscoverX).
-
Cell culture medium.
-
Assay buffer.
-
Dopamine hydrochloride.
-
This compound.
-
β-arrestin recruitment assay kit.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as for the cAMP accumulation assay.
-
-
Compound Preparation:
-
Follow the same procedure as for the cAMP accumulation assay.
-
-
Assay Protocol:
-
Gently aspirate the culture medium from the wells.
-
Add the this compound solution or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the dopamine serial dilutions to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Follow the manufacturer's protocol for the PathHunter assay. This typically involves adding a single detection reagent solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the cAMP accumulation assay.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the measurement of the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream signaling event of D1 receptor activation.
Objective: To assess the potentiation of dopamine-induced ERK1/2 phosphorylation by this compound.
Materials:
-
D1R-expressing cells (e.g., HEK293 or neuronal cell lines).
-
Cell culture medium.
-
Serum-free medium.
-
Dopamine hydrochloride.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with dopamine for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation across different treatment conditions.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of D1 receptor positive allosteric modulators like this compound. By employing a combination of cAMP accumulation, β-arrestin recruitment, and downstream signaling assays, researchers can gain a comprehensive understanding of the pharmacological profile of novel compounds. The provided data tables and diagrams serve as a valuable reference for interpreting experimental results. These techniques are fundamental for the identification and optimization of D1R PAMs as potential therapeutics for a range of neurological and psychiatric disorders.
References
Using MLS1082 to Unravel G Protein-Mediated Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor family.[1][2][3] As a pyrimidone-based compound, it offers a valuable tool for investigating the nuances of G protein-coupled receptor (GPCR) signaling.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effects of the endogenous ligand, dopamine (DA), on both G protein-dependent and β-arrestin-mediated signaling pathways.[1][2][4] This property makes it an ideal probe for studying biased signaling and for the development of novel therapeutics targeting neurocognitive disorders with greater precision.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study G protein-mediated signaling.
Mechanism of Action
This compound enhances the affinity and/or efficacy of dopamine at the D1 receptor.[2][4] It has an EC50 of 123 nM for dopamine-stimulated G protein signaling.[1] Structural and mutagenesis studies have indicated that this compound binds to a distinct allosteric site on the second intracellular loop (IL2) of the D1 receptor.[2] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it only modulates receptor function in the presence of an orthosteric agonist like dopamine.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on dopamine-mediated D1 receptor signaling. The data is collated from studies investigating its impact on both G protein-mediated (cAMP accumulation) and β-arrestin recruitment pathways.
Table 1: Effect of this compound on Dopamine Potency (EC50) in D1 Receptor Signaling Assays
| Assay Type | Dopamine EC50 (nM) | Dopamine + 50 µM this compound EC50 (nM) | Fold Shift |
| cAMP Accumulation | 4.8 ± 0.6 | 1.9 ± 0.3 | 2.5 |
| β-Arrestin Recruitment | 163 ± 23 | 29 ± 5 | 5.6 |
Data adapted from Luderman et al., Bioorg Med Chem Lett, 2021.
Table 2: Effect of this compound on Dopamine Efficacy (Emax) in D1 Receptor Signaling Assays
| Assay Type | Dopamine Emax (% of control) | Dopamine + 50 µM this compound Emax (% of control) | % Change in Emax |
| cAMP Accumulation | 100 | 101 ± 2.8 | +1% |
| β-Arrestin Recruitment | 100 | 126 ± 16.2 | +26% |
Data adapted from Luderman et al., Bioorg Med Chem Lett, 2021.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its experimental application.
Caption: D1 Receptor Gs-Protein Signaling Pathway.
Caption: D1 Receptor β-Arrestin Recruitment Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on D1 receptor signaling.
Protocol 1: G Protein Signaling (cAMP Accumulation) Assay
This protocol is adapted from methodologies using commercially available kits such as the DiscoverX HitHunter cAMP assay.
1. Materials:
- HEK293 cells stably expressing the human D1 dopamine receptor.
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
- Dopamine hydrochloride.
- This compound.
- 384-well white, solid-bottom assay plates.
- cAMP assay kit (e.g., DiscoverX HitHunter cAMP Assay for Adherent Cells).
- Luminometer.
2. Cell Preparation: a. Culture D1R-HEK293 cells in T75 flasks until 80-90% confluent. b. Harvest cells using trypsin and resuspend in fresh culture medium. c. Seed 10,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 10 mM stock solution of dopamine in sterile water. c. On the day of the assay, prepare serial dilutions of dopamine in assay buffer. d. Prepare a working solution of this compound in assay buffer at a final concentration of 50 µM.
4. Assay Procedure: a. Gently remove the culture medium from the wells. b. Add 20 µL of assay buffer (for dopamine alone) or 20 µL of the 50 µM this compound solution to the appropriate wells. c. Add 20 µL of the dopamine serial dilutions to the wells. For control wells, add 20 µL of assay buffer. d. Incubate the plate at 37°C for 30 minutes. e. Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents. This typically involves a two-step addition of antibody and enzyme donor-labeled cAMP, followed by a lysis and detection solution. f. Incubate the plate at room temperature for the time specified by the kit manufacturer (usually 60 minutes).
5. Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Plot the luminescence signal against the log concentration of dopamine. c. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for dopamine in the presence and absence of this compound. d. Calculate the fold shift in EC50 and the percentage change in Emax.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is based on the principles of enzyme fragment complementation assays, such as the DiscoverX PathHunter β-arrestin recruitment assay.
1. Materials:
- CHO-K1 or HEK293 cells engineered to co-express the D1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
- Cell culture medium.
- Assay buffer.
- Dopamine hydrochloride.
- This compound.
- 384-well white, solid-bottom assay plates.
- β-arrestin recruitment assay kit (e.g., DiscoverX PathHunter).
- Luminometer.
2. Cell Preparation: a. Culture the engineered cells as described in Protocol 1. b. Seed the cells in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.
3. Compound Preparation: a. Prepare stock and working solutions of dopamine and this compound as described in Protocol 1.
4. Assay Procedure: a. Remove the culture medium from the wells. b. Add 20 µL of assay buffer or 20 µL of the 50 µM this compound solution. c. Add 20 µL of the dopamine serial dilutions. d. Incubate the plate at 37°C for 90 minutes. e. Add the detection reagents as per the manufacturer's protocol. This typically involves a single addition of a solution containing the enzyme substrate. f. Incubate at room temperature for 60 minutes.
5. Data Acquisition and Analysis: a. Measure the chemiluminescent signal using a plate reader. b. Analyze the data as described in Protocol 1 to determine the effect of this compound on dopamine-induced β-arrestin recruitment.
Conclusion
This compound is a powerful pharmacological tool for dissecting the complexities of D1 receptor signaling. Its ability to differentially potentiate G protein and β-arrestin pathways provides a unique opportunity to study biased modulation and its physiological consequences. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to incorporate this compound into their studies of G protein-mediated signaling, with potential applications in neuroscience research and the development of novel therapeutics for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating β-arrestin-Mediated Signaling with MLS1082
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor.[1][2][3][4] It enhances the receptor's response to the endogenous agonist, dopamine, potentiating both G protein-dependent and β-arrestin-mediated signaling pathways.[1][2][5] This property makes this compound a valuable pharmacological tool for dissecting the distinct downstream consequences of these two major signaling arms of G protein-coupled receptors (GPCRs). These notes provide detailed protocols and data for utilizing this compound to specifically investigate β-arrestin-mediated signaling cascades.
Data Presentation
The following table summarizes the quantitative effects of this compound on dopamine (DA)-stimulated G protein and β-arrestin signaling at the D1 receptor. Data is derived from studies utilizing the DiscoverX HitHunter cAMP assay (for G protein signaling) and the DiscoverX Pathhunter β-arrestin recruitment assay.[2] The use of a fixed concentration of this compound (50 μM) allows for the assessment of its potentiation of dopamine's potency (EC50) and efficacy (Emax).
| Signaling Pathway | Ligand(s) | EC50 (nM) | Emax (% of DA alone) | Fold Change in DA EC50 | Fold Change in DA Emax |
| G Protein (cAMP) | DA alone | 158 | 100% | - | - |
| DA + 50 µM this compound | 19.5 | 118% | 8.1 | 1.18 | |
| β-arrestin Recruitment | DA alone | 288 | 100% | - | - |
| DA + 50 µM this compound | 45.7 | 125% | 6.3 | 1.25 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: D1 receptor signaling pathways.
Caption: Experimental workflow for β-arrestin recruitment assay.
Experimental Protocols
1. β-Arrestin Recruitment Assay using Enzyme Fragment Complementation (EFC)
This protocol is adapted for the DiscoverX PathHunter β-arrestin assay, a widely used platform for monitoring GPCR-β-arrestin interactions.[6][7][8][9][10]
a. Principle:
This assay utilizes β-galactosidase enzyme fragment complementation. The D1 receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine- and this compound-mediated recruitment of β-arrestin to the D1 receptor, the two enzyme fragments are brought into proximity, reconstituting a functional β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.[6][7][9]
b. Materials:
-
PathHunter D1 receptor β-arrestin cells (e.g., from DiscoverX)
-
Cell culture medium (as recommended by the cell line provider)
-
White, solid-bottom 384-well assay plates
-
Dopamine hydrochloride
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
PathHunter Detection Reagents (including Galacton Star® substrate)
-
Luminometer
c. Protocol:
-
Cell Plating:
-
Culture PathHunter D1 receptor β-arrestin cells according to the supplier's instructions.
-
On the day before the assay, harvest cells and resuspend them in fresh culture medium.
-
Plate the cells in a white, solid-bottom 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of dopamine in assay buffer.
-
Create a serial dilution of dopamine in assay buffer.
-
Prepare solutions of dopamine dilutions containing a fixed final concentration of this compound (e.g., 50 µM). Also prepare a dopamine-only dilution series as a control.
-
-
Compound Addition:
-
Carefully add 5 µL of the compound dilutions (dopamine +/- this compound) to the respective wells of the cell plate.
-
Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the dopamine concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for dopamine alone and in the presence of this compound.
-
Calculate the fold shift in EC50 and the change in Emax to quantify the potentiation by this compound.
-
2. β-Arrestin-Mediated ERK1/2 Phosphorylation Assay
This protocol describes how to measure the downstream signaling consequence of β-arrestin recruitment by assessing the phosphorylation of ERK1/2.
a. Principle:
Upon recruitment to the activated D1 receptor, β-arrestin can act as a scaffold for components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[11][12][13] This can be detected using specific antibodies against the phosphorylated form of ERK1/2.
b. Materials:
-
HEK293 cells stably or transiently expressing the D1 dopamine receptor
-
Cell culture medium
-
Serum-free medium
-
Dopamine hydrochloride
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
c. Protocol:
-
Cell Culture and Starvation:
-
Plate D1 receptor-expressing cells in 6-well plates and grow to 80-90% confluency.
-
The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK1/2 phosphorylation.
-
-
Cell Treatment:
-
Prepare solutions of dopamine with and without a fixed concentration of this compound in serum-free medium.
-
Aspirate the starvation medium and treat the cells with the prepared solutions for various time points (e.g., 5, 10, 15, 30 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation across different treatment conditions.
-
References
- 1. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. A homogeneous enzyme fragment complementation-based beta-arrestin translocation assay for high-throughput screening of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLS1082 solubility and stability in experimental buffers
Welcome to the technical support center for MLS1082. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a pyrimidone-based compound and, like many heterocyclic organic molecules, it is expected to have low aqueous solubility. It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For biological experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try lowering the concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a different buffer: The pH and composition of your buffer can influence the solubility of this compound. Experiment with different buffers to see if solubility improves.
-
Sonication: Brief sonication of the solution after dilution can help to dissolve precipitated compound.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as this could affect the stability of the compound or other components in your assay.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q4: How stable is this compound in aqueous buffers?
A4: The stability of this compound in aqueous buffers has not been extensively reported. As a pyrimidone derivative, its stability can be influenced by the pH of the buffer. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. If solutions need to be stored for a short period, keep them at 4°C and protected from light. For long-term stability assessment, a formal stability study is recommended.
Troubleshooting Guides
Issue: Inconsistent experimental results.
Possible Cause:
-
Compound precipitation: this compound may be precipitating out of solution, leading to a lower effective concentration.
-
Compound degradation: The compound may be unstable in the experimental buffer over the time course of the experiment.
Solutions:
-
Visually inspect for precipitation: Before each experiment, visually inspect your final working solution for any signs of precipitation.
-
Perform a solubility test: Determine the approximate solubility of this compound in your specific experimental buffer.
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Minimize exposure to light and elevated temperatures: Protect your solutions from light and store them at appropriate temperatures to minimize degradation.
Data Summary
Disclaimer: The following tables contain illustrative data based on the expected properties of a compound like this compound. This data is for guidance purposes only and should be confirmed by experimental analysis.
Table 1: Illustrative Solubility of this compound in Common Buffers
| Buffer (pH) | Co-solvent | Maximum Solubility (µM) |
| PBS (7.4) | 0.5% DMSO | ~10 |
| TRIS (7.4) | 0.5% DMSO | ~15 |
| HEPES (7.4) | 0.5% DMSO | ~12 |
| Acetate (5.0) | 0.5% DMSO | ~25 |
Table 2: Illustrative Stability of this compound in PBS (pH 7.4) with 0.5% DMSO
| Storage Condition | Time | % Remaining |
| Room Temperature (25°C) | 2 hours | >95% |
| Room Temperature (25°C) | 8 hours | ~85% |
| Refrigerated (4°C) | 24 hours | >90% |
| Frozen (-20°C) | 7 days | >98% |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired experimental buffer in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to quantify the amount in the filtrate.
-
-
Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
-
Protocol 2: Assessment of Chemical Stability in Aqueous Buffer
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration (below its solubility limit).
-
-
Incubation:
-
Aliquot the solution into several vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials for each condition.
-
-
Analysis:
-
Immediately analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Troubleshooting MLS1082 In Vitro Assay Variability
Welcome to the technical support center for assays involving the D1-like dopamine (B1211576) receptor positive allosteric modulator (PAM), MLS1082. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in in vitro experiments.
This compound potentiates dopamine (DA)-stimulated G protein and β-arrestin signaling, with a reported EC50 of 123 nM for G protein signaling. As it is not a standalone assay kit but a compound used in various functional assays, this guide focuses on the most common assay platforms for studying D1 receptor activation: cAMP accumulation assays (for Gs signaling) and β-arrestin recruitment assays.
Dopamine D1 Receptor Signaling Pathways
The Dopamine D1 receptor (D1R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the production of cyclic AMP (cAMP). It can also engage β-arrestin, which mediates receptor desensitization and can initiate separate signaling cascades. This compound, as a PAM, enhances the signaling response only in the presence of an orthosteric agonist like dopamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro assays using this compound. The advice is categorized by the nature of the problem.
Part 1: General Cell-Based Assay Issues
Q1: We are observing high well-to-well variability within the same plate (high intra-assay variability). What are the likely causes?
High intra-assay variability can often be traced back to inconsistencies in cell handling and reagent dispensing.[1]
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. For adherent cells, allowing the plate to sit at room temperature for a period before incubation can promote more even cell distribution.[2]
-
Pipetting Inaccuracy: Use calibrated pipettes and practice consistent, proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.[3][4] To mitigate this, fill the perimeter wells with sterile media or PBS to act as a humidity barrier and avoid using them for experimental samples.[1][5]
-
Inadequate Reagent Mixing: Ensure reagents are mixed thoroughly in each well after addition, either by gentle trituration or using a plate shaker, without causing cross-contamination.
Q2: Our results are inconsistent between experiments performed on different days (high inter-assay variability). How can we improve reproducibility?
Minimizing inter-assay variability requires strict standardization of the entire experimental protocol.[1]
-
Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit phenotypic drift, altering receptor expression and signaling capacity.[1][6]
-
Cell Health and Confluency: Start each experiment with healthy, viable cells at a consistent confluency (typically 70-80% for adherent cells).[7]
-
Reagent Lot Consistency: Use the same lot of critical reagents (e.g., serum, assay kits) for a set of comparative experiments. If a new lot must be used, it should be validated against the old lot.[8]
-
Standard Operating Procedures (SOPs): A detailed SOP that is followed by all users for every experiment is crucial for reducing operator-dependent differences.[1]
Part 2: Troubleshooting cAMP Assays
Q3: The overall signal in our cAMP assay is very low, even with a D1 agonist. What should we check?
A low signal suggests a problem with cAMP production, accumulation, or detection.
-
Suboptimal Cell Density: The cell number may be too low to produce a detectable change in cAMP. Optimize cell seeding density to maximize the assay window.[9]
-
Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP.[10] Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer is often essential to allow for cAMP accumulation and a robust signal.[11][12]
-
Insufficient Agonist Stimulation: Ensure the dopamine concentration is at or near its EC80-EC90 to provide a sufficient window for this compound to show potentiation. Also, check the stability and storage of your dopamine stock.
-
Incorrect Assay Timing: The kinetics of cAMP production can be transient. Optimize the agonist stimulation time (typically 15-60 minutes) to capture the peak signal.
Q4: We are seeing a high background signal in our cAMP assay, resulting in a poor signal-to-noise ratio. What can be done?
High background can mask the specific signal.
-
Constitutive Receptor Activity: Some cell lines may have high basal D1R activity. This can sometimes be reduced by serum-starving the cells for a few hours prior to the assay.
-
Assay Reagent Issues: Ensure reagents are prepared correctly and are not expired. For competitive immunoassays (like HTRF or LANCE), incorrect concentrations of the labeled cAMP tracer or antibody can lead to high background.[11][13]
-
Autofluorescence (for fluorescence-based assays): Components in the cell culture medium like phenol (B47542) red or serum can cause autofluorescence.[14] Switch to a phenol red-free medium and reduce serum concentration for the assay.[15]
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Insufficient cAMP accumulation | Add a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to the assay buffer.[11][12] |
| Suboptimal cell number | Optimize cell seeding density. Titrate cell number against a fixed agonist concentration.[9] | |
| Inadequate agonist stimulation | Use an optimal concentration of dopamine (e.g., EC80) and verify agonist stock integrity. | |
| High Background | Autofluorescence from media | Use phenol red-free media and reduce serum concentration during the assay.[14] |
| Non-specific binding | Ensure blocking steps are adequate and wash steps are thorough (if applicable to the kit).[16] | |
| High Variability | Inconsistent PDE inhibition | Ensure PDE inhibitor is present in all relevant wells and is well-mixed. |
| Cell health/passage number | Use cells with consistent, low passage numbers and ensure high viability.[1][6] |
Part 3: Troubleshooting β-Arrestin Recruitment Assays
Q5: The signal window (signal-to-background ratio) in our β-arrestin assay is very small. How can we improve it?
A small assay window makes it difficult to discern the effect of a PAM like this compound.
-
Low Receptor Expression: The level of D1R expression in your cell line might be insufficient for a robust β-arrestin recruitment signal. Confirm expression via qPCR or Western blot.
-
Suboptimal Assay Kinetics: The interaction between the D1R and β-arrestin can be transient (Class A) or stable (Class B).[6] You may need to optimize the agonist incubation time (ranging from 30 minutes to several hours) to find the peak signal.[6]
-
Incorrect Assay Technology for Receptor: The specific tags on the receptor and β-arrestin (e.g., in PathHunter or Tango assays) can influence the interaction. It's possible the chosen assay system is not optimal for the D1R.[6][17]
-
Agonist Concentration: As with cAMP assays, use a dopamine concentration that gives a sub-maximal response (e.g., EC80) to allow for potentiation by this compound.
Q6: We are getting inconsistent results with our Tango or PathHunter β-arrestin assay. What could be wrong?
These reporter-based assays have unique sources of variability.
-
Cell Line Instability: If using a stable cell line, reporter gene expression can sometimes decrease over time with repeated passaging. It's crucial to use cells within a validated passage number range.[18] A heterogeneous cell population in a stable line can also cause variability; single-cell cloning may be necessary to obtain a consistently responding population.[19]
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all wells and is at a low, non-interfering level (typically ≤1%).[18]
-
Reagent Stability: Reconstituted detection reagents for chemiluminescent readouts often have a limited stability (e.g., a few hours). Prepare them fresh and use them within the recommended timeframe.[20]
| Problem | Potential Cause | Recommended Solution |
| Low Signal Window | Suboptimal incubation time | Perform a time-course experiment (e.g., 30, 60, 90, 180 min) to determine peak signal.[6] |
| Low receptor expression | Verify D1R expression in the cell line. Consider using a different clone or cell line. | |
| Insufficient agonist stimulation | Titrate dopamine to find the EC80 concentration for the assay. | |
| High Variability | Inconsistent reporter expression | Use cells within a validated, low passage number range.[18] |
| Solvent effects | Maintain a consistent and low final solvent concentration (e.g., <1% DMSO) in all wells.[18] | |
| Reagent degradation | Prepare detection reagents immediately before use as per the manufacturer's protocol.[20] |
Experimental Protocols
Below are generalized methodologies for the key experiments discussed. Note: These are template protocols. Always refer to the specific instructions provided with your commercial assay kit.
Protocol 1: General cAMP Accumulation Assay (HTRF/LANCE format)
This protocol describes a competitive immunoassay to measure cAMP levels in a 384-well plate format.
-
Cell Preparation:
-
Culture cells expressing the D1 receptor to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer. Wash with PBS and resuspend in stimulation buffer (e.g., HBSS, 5 mM HEPES) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Adjust cell density to the optimized concentration (e.g., 2,000-10,000 cells/well).
-
-
Assay Procedure:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer. Add 5 µL of the this compound dilution to the appropriate wells.
-
Add 5 µL of dopamine (at a pre-determined EC80 concentration) to all wells except the negative control. Add 5 µL of buffer to the negative control wells.
-
Incubate the plate at room temperature or 37°C for the optimized duration (e.g., 30 minutes).
-
Add 5 µL of HTRF/LANCE cAMP-d2 tracer followed by 5 µL of HTRF/LANCE anti-cAMP cryptate antibody, prepared according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible time-resolved fluorescence reader.
-
Protocol 2: General β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principle of enzyme fragment complementation (EFC), such as that used in the PathHunter assay.
-
Cell Preparation:
-
Use a cell line stably co-expressing the D1 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Culture and harvest cells as described in the cAMP protocol. Resuspend cells in the manufacturer-recommended cell plating reagent.
-
Adjust cell density as per the manufacturer's protocol (e.g., 5,000 cells/well).
-
-
Assay Procedure:
-
Dispense 10 µL of cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of this compound dilutions to the wells, followed by 2.5 µL of dopamine (at EC80 concentration).
-
Incubate the plate at 37°C for the optimized duration (e.g., 90 minutes).[6]
-
Allow the plate to equilibrate to room temperature.
-
Add 12.5 µL of the EFC detection reagent (containing substrate for the complemented enzyme) to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a standard chemiluminescence plate reader.
-
Logical Troubleshooting Workflow
If you are experiencing assay variability, follow this logical workflow to identify the source of the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. beckman.com [beckman.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. scipro.com [scipro.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. biocompare.com [biocompare.com]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Technical Support Center: Optimizing MLS1082 Concentration for D1R Potentiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MLS1082 to achieve maximal potentiation of the Dopamine (B1211576) D1 Receptor (D1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2] As a PAM, this compound does not activate the D1R on its own but enhances the receptor's response to an agonist, such as dopamine (DA).[2][3] It potentiates both G-protein-mediated and β-arrestin-mediated signaling pathways downstream of D1R activation.[1][4] this compound has been shown to bind to a pocket in the second intracellular loop (IL2) of the D1R.[2]
Q2: What is the expected outcome of applying this compound in a D1R functional assay?
A2: When co-incubated with a D1R agonist like dopamine, this compound is expected to produce a leftward shift in the agonist's concentration-response curve, indicating an increase in potency (a lower EC50 value).[5] It may also increase the maximal efficacy (Emax) of the agonist, resulting in a greater overall signaling response.[5]
Q3: At what concentration should I start my this compound optimization experiments?
A3: Based on published data, this compound shows an EC50 of 123 nM for DA-stimulated G-protein signaling.[1] A good starting point for your concentration-response experiments would be to test a range of this compound concentrations spanning several orders of magnitude around this value (e.g., from 1 nM to 100 µM).
Q4: Does this compound show any agonist activity on its own?
A4: No, this compound has been shown to have no intrinsic agonist activity in the absence of a D1R agonist.[2][4] It is crucial to include a control in your experiments with this compound alone to confirm this in your specific assay system.
Q5: Is this compound selective for the D1 receptor?
A5: this compound is described as a D1-like dopamine receptor PAM, which includes the D1 and D5 receptors. The sequence homology between D1R and D5R can make it challenging to achieve high selectivity.[2] It is recommended to test this compound against other dopamine receptor subtypes and relevant off-targets to determine its selectivity profile in your experimental context.
Troubleshooting Guides
Problem 1: No potentiation of the D1R agonist response is observed with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a wide concentration-response curve for this compound (e.g., 1 nM to 100 µM) in the presence of a fixed, submaximal (EC20-EC50) concentration of the D1R agonist. |
| Issues with this compound Stock Solution | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure it is fully dissolved and stored correctly (-20°C or -80°C for long-term storage).[1] |
| Cell Health and Density | Ensure cells are healthy and not overgrown. Optimize cell density per well, as too many or too few cells can affect the assay window.[6] |
| Assay Incubation Time | Optimize the incubation time for both the agonist and this compound. For PAMs, a pre-incubation step with the compound before adding the agonist might be necessary. |
| Receptor Expression Levels | Verify the expression of functional D1 receptors in your cell line using a known potent D1R agonist as a positive control. Low receptor expression can lead to a small assay window, making potentiation difficult to detect. |
| Species-specific differences | This compound has been reported to lack PAM activity at the rat D1R. Ensure you are using a human D1R construct or a species for which this compound activity has been validated.[5] |
Problem 2: High background signal or apparent agonist activity of this compound alone.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation at high concentrations. If observed, reduce the maximum concentration of this compound or try a different solvent. |
| Contamination of Stock Solution | Prepare a fresh stock solution of this compound to rule out contamination with an agonist. |
| Cell Line Instability | High passage numbers can sometimes lead to altered cellular responses. Use a fresh vial of cells with a lower passage number. |
| Assay Artifact | Some compounds can interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays). Run a control with this compound in a cell-free assay system to check for interference. |
Problem 3: Inconsistent or highly variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture conditions, including media, serum, passage number, and confluency at the time of the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of compounds. Consider using automated liquid handlers for high-throughput experiments. |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outer wells of the assay plate or fill them with buffer/media. Ensure proper sealing of the plate to prevent evaporation. |
| Reagent Variability | Use reagents from the same lot number for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency. |
Data Presentation
The following tables summarize the effects of this compound on dopamine (DA)-induced D1R signaling in two common functional assays.
Table 1: Potentiation of Dopamine-Induced β-Arrestin Recruitment by this compound [5]
| This compound Concentration (µM) | Dopamine EC50 (nM) | Fold Shift in DA Potency | % Emax relative to DA alone |
| 0 | 300 | 1.0 | 100 |
| 10 | 43 | ~7.0 | ~120 |
Data are approximated from published graphical representations.
Table 2: Potentiation of Dopamine-Induced cAMP Accumulation by this compound [7]
| This compound Concentration (µM) | Dopamine EC50 (nM) | Fold Shift in DA Potency |
| 0 | 10 | 1.0 |
| 10 | 2.5 | ~4.0 |
Data are approximated from published graphical representations.
Experimental Protocols
Protocol 1: D1R-Mediated cAMP Accumulation Assay (HTRF)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay.
1. Reagent Preparation:
- Assay Buffer (Stimulation Buffer): Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity. Adjust pH to 7.4.
- Cell Suspension: Harvest cells (e.g., HEK293 or CHO-K1) stably expressing the human D1 receptor and resuspend in Assay Buffer at the optimized cell density.
- This compound and Dopamine Solutions: Prepare serial dilutions of this compound and dopamine in Assay Buffer at 4x the final desired concentration.
2. Assay Procedure (384-well plate format):
- Add 5 µL of cell suspension to each well.
- Add 5 µL of this compound solution at various concentrations (or vehicle for control wells).
- Add 5 µL of dopamine solution at various concentrations (or vehicle for basal control).
- Incubate the plate at room temperature for 30 minutes.
- Add 5 µL of HTRF cAMP-d2 reagent.
- Add 5 µL of HTRF anti-cAMP-cryptate reagent.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
3. Data Analysis:
- Calculate the 665/620 nm ratio for each well.
- Convert the HTRF ratio to cAMP concentration using a standard curve.
- Plot the cAMP concentration against the log of the dopamine concentration in the absence and presence of each this compound concentration.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
Protocol 2: D1R-Mediated β-Arrestin Recruitment Assay
This protocol is based on the DiscoverX PathHunter β-arrestin assay.
1. Cell Preparation:
- The day before the assay, seed PathHunter cells co-expressing a ProLink (PK)-tagged D1R and an Enzyme Acceptor (EA)-tagged β-arrestin into a 384-well white, clear-bottom tissue culture plate at the optimized density.
- Incubate overnight at 37°C in a CO2 incubator.
2. Assay Procedure:
- On the day of the assay, prepare serial dilutions of this compound and dopamine in assay buffer.
- Remove the cell culture medium from the wells.
- Add the this compound dilutions to the appropriate wells, followed immediately by the dopamine dilutions.
- Incubate the plate at 37°C for 90 minutes.
- Equilibrate the plate to room temperature.
- Add the PathHunter detection reagent mixture to all wells.
- Incubate at room temperature for 60 minutes in the dark.
- Read the chemiluminescent signal on a plate reader.
3. Data Analysis:
- Plot the relative light units (RLU) against the log of the dopamine concentration for each this compound concentration.
- Normalize the data to the maximal response of a saturating concentration of dopamine alone.
- Fit the concentration-response curves using a non-linear regression model to determine EC50 and Emax values.
Visualizations
Caption: D1 Receptor signaling pathways potentiated by this compound.
Caption: General workflow for a D1R potentiation assay.
Caption: Troubleshooting logic for lack of this compound potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in MLS1082 experiments
Technical Support Center: MLS1082 Experiments
Introduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, with an EC50 of 123 nM for dopamine-stimulated G protein signaling.[1][2] As a PAM, this compound potentiates D1 dopamine receptor (D1R) signaling, a key therapeutic strategy for neurocognitive disorders.[3][4][5]
A primary challenge in assays involving fluorescent probes and modulators like this compound is achieving a high signal-to-noise ratio (S/N). A low S/N can obscure the detection of subtle modulatory effects and lead to high data variability. This guide focuses on identifying and mitigating common sources of noise to improve data quality and experimental reproducibility.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues that may arise during this compound experiments, particularly those employing fluorescence-based readouts.
Issue: Low Signal-to-Noise Ratio (S/N)
A low S/N can manifest as inconsistent readings, high error bars, and difficulty in discerning true biological effects from background fluctuations.
1. Is your fluorescent signal sufficiently above the background?
A low fluorescent signal is a primary contributor to a poor S/N ratio. The raw fluorescence intensity of your reporter should be significantly higher than the background signal from your buffer and microplate.
-
Recommendation: The fluorescence intensity of wells containing your fluorescent probe should be at least three times the intensity of a well containing only the assay buffer.[6]
-
Troubleshooting Steps:
-
Increase Reporter Concentration: If the signal is too low, consider increasing the concentration of your fluorescently labeled molecule (e.g., a fluorescent dopamine analog or a downstream reporter).
-
Check Excitation/Emission Wavelengths: Ensure your instrument's wavelength settings are optimal for the specific fluorophore used in your assay. These optima can shift depending on the assay buffer and environment.[7]
-
Optimize Instrument Settings: Empirically determine the optimal photomultiplier tube (PMT) gain or detector settings. Simply maximizing the gain may not yield the best S/N.[8]
-
2. Is your background fluorescence too high?
High background can mask the specific signal, leading to a reduced S/N.
-
Troubleshooting Steps:
-
Analyze Buffer Components: Some common buffer components, like bovine serum albumin (BSA), can be inherently fluorescent or bind non-specifically to fluorophores.[6][9] Test the fluorescence of each buffer component individually to identify any culprits. Consider using alternatives like bovine gamma globulin (BGG).[9]
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from fluorescent contaminants.[6]
-
Select Appropriate Microplates: Polystyrene plates can sometimes bind free fluorophores, increasing background.[9] Use of non-binding surface (NBS) or low-binding plates is recommended. Black opaque plates are essential for fluorescence assays to minimize well-to-well crosstalk and background.
-
3. Are you observing high variability between replicate wells?
High variability is often a symptom of a poor S/N and can be caused by several factors.
-
Troubleshooting Steps:
-
Check for Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations. Visually inspect wells for any signs of precipitation. Autofluorescence from compound aggregates can be a significant source of noise.[10]
-
Ensure Proper Mixing: Inadequate mixing can lead to heterogeneous concentrations of reagents in the wells. Ensure thorough but gentle mixing after each reagent addition.
-
Increase Instrument Read Time/Flashes: Increasing the integration time or the number of flashes per well can average out random fluctuations from the light source and detector, thereby reducing noise.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][3] It does not activate the receptor on its own but enhances the signaling response when an agonist like dopamine is present.[5][13] It has been shown to potentiate both G protein- and β-arrestin-mediated signaling pathways downstream of the D1 receptor.[13][14]
Q2: At what concentration should I test this compound?
A2: this compound has a reported EC50 of 123 nM for potentiating dopamine-stimulated G protein signaling.[1][2] A good starting point for dose-response experiments would be to use a concentration range that brackets this value, for example, from 1 nM to 10 µM.
Q3: Can this compound interfere with my fluorescence-based assay?
A3: Like many small molecules, this compound has the potential to be autofluorescent, which can interfere with fluorescence-based assays.[10] It is crucial to run control experiments to test for this.
-
Control Experiment: Prepare wells containing this compound at the highest concentration used in your assay, in the assay buffer but without your fluorescent reporter. Measure the fluorescence at the same wavelengths used for your experiment. A significant signal indicates that this compound itself is contributing to the fluorescence and may require corrective measures or the use of an alternative assay format.
Q4: How can I minimize phototoxicity and photobleaching in my live-cell imaging experiments with this compound?
A4: Phototoxicity and photobleaching can be significant sources of noise and artifacts in live-cell imaging.
-
Minimize Illumination Exposure: Only illuminate the sample when acquiring an image. Use shutters or software control to prevent continuous exposure.[15]
-
Use the Lowest Possible Excitation Power: Reduce the intensity of the excitation light to the minimum level required for an acceptable signal.
-
Optimize Image Acquisition Settings: Use a camera with high quantum efficiency and low read noise to maximize signal detection relative to noise.[16][17]
Data Presentation
Table 1: Troubleshooting Guide for Low Signal-to-Noise Ratio
| Potential Cause | Recommended Check | Corrective Action |
| Low Signal | Raw fluorescence intensity is < 3x buffer background.[6] | Increase fluorescent reporter concentration; Optimize instrument gain/PMT settings; Confirm optimal Ex/Em wavelengths. |
| High Background | High signal in buffer-only or vehicle control wells. | Test individual buffer components for fluorescence; Use high-purity reagents; Switch to black, low-binding microplates.[6][9] |
| High Variability | High standard deviation among replicate wells. | Check for compound precipitation; Ensure proper mixing; Increase instrument read time or flashes per well.[11][12] |
| Compound Interference | Signal detected in wells with this compound but no fluorescent reporter. | Quantify autofluorescence and subtract from experimental wells; Use a red-shifted fluorophore to minimize interference.[10] |
Table 2: Key Experimental Parameters for a Fluorescence Polarization (FP) Assay
| Parameter | Recommendation | Rationale |
| Fluorescent Tracer Concentration | Lowest concentration giving S/N ≥ 3.[6] | Minimizes inner filter effects and ensures binding is not saturated by the tracer. |
| Plate Type | Black, opaque, non-binding surface.[9] | Reduces background fluorescence, light scatter, and well-to-well crosstalk. |
| Buffer Additives | 0.01% Tween-20 or Triton X-100. | Prevents non-specific binding of the tracer to well surfaces.[11] |
| Instrument Settings | Optimize Z-height and flashes per well (e.g., 50-200).[12] | Maximizes signal and reduces measurement noise. |
Experimental Protocols
Protocol 1: Quantifying Autofluorescence of this compound
Objective: To determine if this compound contributes to the signal in a fluorescence-based assay.
Methodology:
-
Prepare a serial dilution of this compound in your final assay buffer, covering the full concentration range of your experiment (e.g., 1 nM to 10 µM).
-
Dispense the this compound dilutions into the wells of a black, opaque microplate.
-
Include control wells containing only the assay buffer (blank) and wells with your fluorescent reporter at its final assay concentration (positive control).
-
Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Data Analysis: Subtract the average signal of the blank wells from all other wells. If the signal from the this compound-only wells is significant (e.g., >10% of the positive control signal), this indicates autofluorescence interference.
Protocol 2: Optimizing Fluorescent Tracer Concentration for a Fluorescence Polarization (FP) Assay
Objective: To determine the optimal concentration of a fluorescently labeled tracer for a competitive binding assay involving the D1 receptor.
Methodology:
-
Prepare a serial dilution of the fluorescent tracer in the assay buffer. A suggested starting range is 0.1 nM to 100 nM.
-
In a black microplate, add the serial dilutions of the tracer to triplicate wells.
-
Include control wells containing only the assay buffer.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes.[6]
-
Data Analysis:
-
Plot the fluorescence intensity against the tracer concentration. The intensity should increase linearly.
-
Plot the millipolarization (mP) values against the tracer concentration. The mP value should be relatively constant.
-
Calculate the S/N at each concentration by dividing the average intensity of the tracer wells by the average intensity of the buffer-only wells.
-
-
Selection: Choose the lowest tracer concentration that provides a stable mP value and an S/N of at least 3.[6]
Mandatory Visualization
Caption: D1 Receptor Signaling Pathway Potentiated by this compound.
Caption: Workflow for a Competitive Fluorescence Polarization Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dopamine D1 receptor positive allosteric modulator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tecan.com [tecan.com]
- 8. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 17. portlandpress.com [portlandpress.com]
minimizing non-specific binding of MLS1082
Welcome to the technical support center for MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and ensuring high-quality data in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1] As a PAM, it does not activate the receptor on its own but enhances the signaling response to the endogenous agonist, dopamine.[2] this compound has been shown to potentiate both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor.[1][2]
Q2: What are the common experimental assays used to characterize the activity of this compound?
A2: Common assays to characterize this compound's activity include:
-
cAMP Accumulation Assays: To measure the potentiation of G protein signaling, as the D1 receptor is coupled to Gαs/olf, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
β-Arrestin Recruitment Assays: To measure the potentiation of β-arrestin signaling, which is involved in receptor desensitization and can also initiate G protein-independent signaling.
-
Radioligand Binding Assays: To determine if this compound affects the binding affinity of dopamine for the D1 receptor.
Q3: What are the primary causes of non-specific binding when working with small molecules like this compound?
A3: Non-specific binding of small molecules can be attributed to several factors:
-
Hydrophobic Interactions: Lipophilic compounds can non-specifically adsorb to plasticware, cell membranes, and other proteins.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay plates or membranes can lead to high background signals.
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or detergent concentration can promote non-specific interactions.
Troubleshooting Guides for Non-Specific Binding
Issue 1: High Background Signal in Cell-Based Assays (e.g., cAMP or β-Arrestin Assays)
Symptoms:
-
Uniformly high signal across the assay plate, even in negative control wells (no cells or no agonist).
-
Poor signal-to-noise ratio.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Adsorption to Plates | Pre-treat plates with a blocking agent like 0.1% Bovine Serum Albumin (BSA) or use low-binding microplates. | Reduced background signal by preventing the compound from sticking to the plastic. |
| Non-specific Cellular Uptake | Include a pre-incubation step with a general blocking agent (e.g., 0.1-1% BSA) in the assay buffer. | Decreased background by saturating non-specific binding sites on the cell surface. |
| Suboptimal Buffer Composition | Optimize the assay buffer. Consider adjusting the pH, increasing the ionic strength with NaCl (e.g., 50-150 mM), or adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%). | Reduced non-specific interactions by disrupting hydrophobic and electrostatic forces. |
| Cell Density Too High | Perform a cell titration experiment to determine the optimal cell number that gives a robust signal window without excessive background. | An improved signal-to-noise ratio and reduced potential for compound depletion. |
| Compound Autofluorescence (for fluorescence-based assays) | Run a control plate with the compound dilutions in assay buffer without cells to measure the compound's intrinsic fluorescence. | Identification of compound-specific fluorescence, allowing for background subtraction or selection of an alternative detection method. |
Issue 2: Inconsistent Results in Radioligand Binding Assays
Symptoms:
-
High non-specific binding, defined by a competing unlabeled ligand.
-
Poor saturation of specific binding.
-
Inconsistent Kd or Bmax values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Radioligand Sticking to Filters/Plates | Pre-soak filter mats in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of cationic radioligands. Use low-binding plates. | Lower background counts and more reliable specific binding data. |
| Insufficient Blocking | Include 0.1-1% BSA in the binding buffer to block non-specific sites on the cell membranes and assay materials. | Reduced non-specific binding and an improved specific binding window. |
| Inadequate Washing | Optimize the number and volume of washes with ice-cold wash buffer to remove unbound radioligand without causing significant dissociation of specifically bound ligand. | Lower background signal and increased reproducibility. |
| Incorrect Definition of Non-Specific Binding | Use a high concentration (100-1000 fold over the Kd) of a structurally unrelated D1 receptor antagonist (e.g., SCH23390) or agonist to define non-specific binding. | Accurate determination of specific binding. |
Data Presentation
The following tables summarize the expected quantitative data for this compound in potentiating D1 receptor signaling.
Table 1: Potentiation of Dopamine-Induced G Protein Signaling (cAMP Accumulation)
| Condition | Dopamine EC50 | Fold Shift | This compound EC50 |
| Dopamine alone | ~1-5 µM | - | N/A |
| Dopamine + 10 µM this compound | ~100-500 nM | ~10-fold | 123 nM[1] |
Note: The fold shift can be influenced by the specific cell line and assay conditions.
Table 2: Potentiation of Dopamine-Induced β-Arrestin Recruitment (Illustrative Example)
| Condition | Dopamine EC50 | Fold Shift |
| Dopamine alone | ~1-3 µM | - |
| Dopamine + 10 µM this compound | ~150-400 nM | ~7.5-fold |
This table provides an illustrative example based on the known potentiating effect of this compound on β-arrestin signaling. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the potentiation of dopamine-induced cAMP production by this compound in a cell line expressing the D1 dopamine receptor.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Dopamine solution.
-
This compound solution.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Plating: Seed D1-expressing cells into a 384-well white opaque plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in Stimulation Buffer.
-
Assay: a. Remove culture medium from the cells and add Stimulation Buffer. b. Add this compound at various concentrations (or vehicle) to the appropriate wells and pre-incubate for 15-30 minutes at room temperature. c. Add dopamine at various concentrations (or vehicle) to the wells. d. Incubate for 30-60 minutes at room temperature.
-
Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log of the dopamine concentration in the presence and absence of this compound. Calculate the EC50 values and the fold shift in dopamine potency.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is for measuring the potentiation of dopamine-induced β-arrestin recruitment by this compound using a commercially available assay system (e.g., PathHunter).
Materials:
-
U2OS or CHO cells stably co-expressing the D1 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementing enzyme fragment.
-
Assay Buffer: Opti-MEM or equivalent serum-free medium.
-
Dopamine solution.
-
This compound solution.
-
β-arrestin detection reagents.
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in Assay Buffer.
-
Assay: a. Add this compound at various concentrations (or vehicle) to the appropriate wells. b. Immediately add dopamine at various concentrations (or vehicle). c. Incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Analysis: Measure the chemiluminescent signal. Plot the signal against the log of the dopamine concentration in the presence and absence of this compound to determine the EC50 values and the fold shift.
Visualizations
Caption: D1 Receptor Signaling Pathway Potentiated by this compound.
Caption: Workflow for Troubleshooting Non-Specific Binding.
References
Technical Support Center: Best Practices for Storing and Handling MLS1082
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1] It works by enhancing the receptor's response to the endogenous neurotransmitter dopamine. Specifically, it potentiates both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Gently vortex or sonicate to ensure complete dissolution. The concentration of the stock solution will depend on the specific requirements of your experiment.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves.[2][3][4] Work in a well-ventilated area or a chemical fume hood.[5][6][7] Avoid direct contact with skin and eyes, and prevent inhalation of the powder or aerosolized solutions.[5][6][8] In case of accidental contact, wash the affected area thoroughly with water.[7]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The safety information provided is based on general best practices for handling chemical compounds in a laboratory setting. It is highly recommended to consult your institution's safety guidelines and, if available, the supplier-provided SDS for comprehensive safety information.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no potentiation of dopamine response | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions and aliquot them for single use. Always store at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] |
| Incorrect concentration: Errors in calculating the final concentration of this compound or dopamine can lead to suboptimal or no effect. | Double-check all calculations and ensure accurate pipetting. Perform a concentration-response curve for both dopamine and this compound to determine the optimal concentrations for your assay. | |
| Cell health and density: Unhealthy or inconsistently plated cells can lead to variable results. | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Visually inspect cells before and after the experiment. | |
| High background signal or apparent agonist activity | Contamination: The this compound stock solution or the cell culture may be contaminated. | Use sterile techniques for all solution preparation and cell culture work. Test for mycoplasma contamination regularly. |
| Assay artifacts: Some assay components may interfere with the detection method, leading to false-positive signals. | Run appropriate controls, including vehicle-only and this compound-only (without dopamine) wells, to identify any intrinsic activity or assay interference. | |
| Variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. | Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to inconsistent results. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or media to minimize evaporation. | |
| Unexpected off-target effects | Non-specific binding: At high concentrations, this compound may exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by your concentration-response experiments. Consider using a structurally unrelated D1 PAM as a control to confirm that the observed effects are specific to D1 receptor modulation. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| EC₅₀ for Dopamine-stimulated G protein signaling | 123 nM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
General Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for in vitro experiments involving this compound.
Signaling Pathway
D1 Dopamine Receptor Signaling Pathway and the Role of this compound
The D1 dopamine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf G protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).
This compound, as a positive allosteric modulator, does not activate the D1 receptor on its own. Instead, it binds to a site on the receptor that is distinct from the dopamine binding site. This binding event enhances the ability of dopamine to bind to and activate the receptor, thereby potentiating the downstream signaling cascade.
Caption: D1 dopamine receptor signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. cdc.gov [cdc.gov]
- 4. youtube.com [youtube.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. neogen.com [neogen.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. cdn.bakerdist.com [cdn.bakerdist.com]
impact of serum concentration on MLS1082 activity
Welcome to the technical support center for MLS1082. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the impact of serum concentration on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor.[1][2] It does not activate the D1 receptor on its own but enhances the receptor's response to endogenous agonists like dopamine.[3][4] this compound potentiates both G protein- and β-arrestin-mediated signaling pathways downstream of the D1 receptor.[3]
Q2: How does this compound exert its modulatory effects?
A2: this compound binds to an allosteric site on the D1 receptor, specifically within a pocket in the second intracellular loop (IL2).[4][5][6] This binding increases the affinity of dopamine for the receptor, thereby potentiating its signaling.[3][4]
Q3: I am observing lower than expected potency of this compound in my cell-based assays containing serum. Why might this be happening?
A3: The presence of serum proteins, such as albumin, can significantly impact the activity of small molecules.[7][8] It is possible that this compound binds to serum proteins, reducing its free concentration and thus its availability to interact with the D1 receptor.[8][9] The unbound drug is typically the pharmacologically active fraction.[8]
Q4: How can I determine if serum protein binding is affecting my results with this compound?
A4: You can perform a serum shift assay. This involves determining the EC50 of this compound in the absence and presence of varying concentrations of serum or a specific serum protein like bovine serum albumin (BSA) or human serum albumin (HSA). A rightward shift in the EC50 curve in the presence of serum would indicate that protein binding is reducing the potency of the compound.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: this compound can be dissolved in DMSO.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guides
Issue 1: Inconsistent this compound activity between different batches of fetal bovine serum (FBS).
-
Possible Cause: Different lots of FBS can have varying concentrations of proteins, lipids, and other endogenous molecules that may bind to this compound, leading to variability in its free concentration.
-
Troubleshooting Steps:
-
Standardize Serum Batch: If possible, use a single, large batch of FBS for a series of related experiments to ensure consistency.
-
Heat-Inactivation: Ensure that the FBS is heat-inactivated consistently, as this can affect protein conformation and binding properties.
-
Serum-Free Conditions: As a control, perform the assay in serum-free media to determine the baseline activity of this compound. This will help to quantify the extent of the serum-induced effect.
-
Use Purified Albumin: To systematically assess the impact of the major serum protein, supplement serum-free media with a known concentration of purified BSA or HSA and measure the effect on this compound activity.
-
Issue 2: this compound shows reduced efficacy at higher serum concentrations.
-
Possible Cause: High concentrations of serum proteins can lead to increased binding of this compound, significantly lowering the free fraction of the compound available to bind to the D1 receptor.
-
Troubleshooting Steps:
-
Quantitative Analysis of Serum Effect:
-
Generate dose-response curves for this compound in the presence of a range of serum concentrations (e.g., 0%, 2.5%, 5%, 10%).
-
Summarize the resulting EC50 and Emax values in a table to clearly visualize the impact of increasing serum concentration.
-
-
Consider Alternative Assay Formats: If the effect of serum is substantial and problematic for the experimental goals, consider using an assay format with a lower serum requirement or a serum-free formulation if the cells can tolerate it for the duration of the experiment.
-
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine this compound Potency
This protocol is designed to measure the potentiation of dopamine-stimulated cAMP production by this compound in cells expressing the D1 receptor.
-
Cell Culture: Plate cells stably expressing the D1 dopamine receptor in a 96-well plate and grow to confluence.
-
Assay Medium: Prepare assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) with and without serum or with a specified concentration of albumin.
-
Compound Preparation: Prepare a serial dilution of this compound in the chosen assay medium. Also, prepare a fixed, submaximal concentration of dopamine.
-
Assay Procedure:
-
Wash the cells with assay medium.
-
Add the this compound dilutions to the cells and incubate for a specified pre-incubation time.
-
Add the fixed concentration of dopamine to all wells (except for the basal control) and incubate for the desired stimulation period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to potentiate dopamine-induced recruitment of β-arrestin to the D1 receptor.
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter system, expressing the D1 receptor.
-
Cell Plating: Plate the cells in a 96-well plate according to the manufacturer's instructions.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the desired assay medium (with or without serum).
-
Add the this compound dilutions to the cells.
-
Add a fixed EC20 concentration of dopamine to stimulate β-arrestin recruitment.
-
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the signal against the logarithm of the this compound concentration and fit a curve to determine the EC50.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound Activity in a cAMP Assay
| Serum Concentration (%) | This compound EC50 (nM) | Fold Shift in EC50 (vs. 0% Serum) |
| 0 | 120 | 1.0 |
| 2.5 | 250 | 2.1 |
| 5.0 | 480 | 4.0 |
| 10.0 | 950 | 7.9 |
Table 2: Hypothetical Impact of Serum Concentration on this compound Activity in a β-Arrestin Assay
| Serum Concentration (%) | This compound EC50 (nM) | Fold Shift in EC50 (vs. 0% Serum) |
| 0 | 150 | 1.0 |
| 2.5 | 310 | 2.1 |
| 5.0 | 600 | 4.0 |
| 10.0 | 1180 | 7.9 |
Visualizations
Caption: D1 Receptor Signaling Pathway and this compound Action.
Caption: General Experimental Workflow for this compound Activity Assay.
Caption: Troubleshooting Logic for Serum-Related Effects on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of MLS1082 and Other D1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D1 receptor (D1R) is a critical G protein-coupled receptor (GPCR) involved in various physiological processes, including motor control, learning, memory, and reward. Its dysfunction is implicated in several neurological and psychiatric disorders, making it a key target for therapeutic intervention. Positive allosteric modulators (PAMs) of the D1R offer a promising therapeutic strategy by enhancing the effects of the endogenous ligand, dopamine, potentially providing greater specificity and a wider therapeutic window compared to orthosteric agonists. This guide provides an objective comparison of the efficacy of a novel D1R PAM, MLS1082, with other notable D1R PAMs, supported by experimental data.
Comparative Efficacy of D1R PAMs
The following table summarizes the in vitro efficacy of this compound compared to other well-characterized D1R PAMs, DETQ and Compound B. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and efficacy in modulating D1R signaling.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| This compound | cAMP Accumulation | EC50 (Dopamine Potentiation) | 123 nM | Human | [1] |
| β-Arrestin Recruitment | Fold-shift in DA EC50 | ~7-fold | Human | [2] | |
| β-Arrestin Recruitment | Efficacy (% of DA max) | ~120% | Human | [2] | |
| DETQ | cAMP Accumulation | Kb | 11.4 nM | Human | [3] |
| Novel Object Recognition | Effective Dose | 10 mg/kg | Human D1R Knock-in Mice | [4] | |
| Compound B | cAMP Accumulation | EC50 | 43 nM | Human | [5] |
| Selectivity | D1 vs D2 Receptors | Selective for D1 | Human | [5] | |
| Species Selectivity | Activity | Active at human and non-human primate D1R, inactive at rodent D1R | Human, NHP, Rodent | [5] |
Dopamine D1 Receptor Signaling Pathway
The D1 receptor primarily couples to the Gαs/olf G protein, initiating a signaling cascade that leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[6][7] This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[6][8][9] The phosphorylation of these substrates ultimately modulates neuronal excitability and gene expression. D1R PAMs are thought to bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of dopamine in activating this canonical pathway.[2][10] Some D1R PAMs, including this compound, have been shown to bind to a site involving the second intracellular loop (ICL2) of the receptor.[10][11][12]
Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo assays used to assess the efficacy of D1R PAMs.
In Vitro Assays
1. cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic AMP, a key second messenger in the D1R signaling cascade.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human D1 receptor are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the PAM (e.g., this compound) or vehicle.
-
A sub-maximal concentration (e.g., EC20) of dopamine is added to the wells, and the plate is incubated for a specified time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA), according to the manufacturer's protocol.[5][7][13]
-
-
Data Analysis: The potentiation of the dopamine-induced cAMP response by the PAM is calculated and used to determine the EC50 of the PAM.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology, such as the PathHunter assay from DiscoverX.[1][6][14] The D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Assay Procedure:
-
Cells stably expressing the tagged D1 receptor and β-arrestin are seeded in microplates.
-
Cells are incubated with varying concentrations of the PAM.
-
Dopamine is added to the wells at a range of concentrations.
-
After incubation, the detection reagents are added, and the chemiluminescent signal is measured using a plate reader.[1]
-
-
Data Analysis: The data is used to generate dose-response curves for dopamine in the presence and absence of the PAM. The fold-shift in the EC50 of dopamine and the change in the maximal response are calculated to quantify the PAM's efficacy.
Generalized In Vitro Experimental Workflow.
In Vivo Assay
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are individually placed in the empty arena for a short period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set duration (e.g., 10 minutes).
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and its exploration of both objects is recorded for a set time (e.g., 5-10 minutes). The D1R PAM or vehicle is typically administered before the training or testing phase.[10][15]
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated, typically as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.
Conclusion
This compound emerges as a potent D1R PAM, effectively enhancing dopamine-mediated signaling in vitro. Its efficacy is comparable to other well-studied D1R PAMs like DETQ and Compound B. The distinct pharmacological profiles of these compounds, including their species selectivity and binding sites, provide valuable tools for dissecting the complexities of D1R signaling and for the development of novel therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy and therapeutic potential of this compound and other D1R PAMs.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cAMP-Glo™ Assay [promega.com]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. mmpc.org [mmpc.org]
A Comparative Guide to D1 Receptor Modulation: MLS1082 vs. SKF81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct modulators of the Dopamine (B1211576) D1 receptor (D1R): MLS1082, a positive allosteric modulator (PAM), and SKF81297, a full orthosteric agonist. The objective is to present a clear, data-driven analysis of their respective mechanisms of action, pharmacological properties, and the experimental protocols used for their characterization.
Introduction to D1 Receptor Modulation
The Dopamine D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a critical component of dopaminergic signaling in the central nervous system, playing a pivotal role in motor control, reward, and cognition.[1] Dysregulation of D1R signaling is implicated in various neuropsychiatric and neurodegenerative disorders, making it a key target for therapeutic intervention.[2] Modulation of the D1R can be achieved through two primary mechanisms: direct activation by orthosteric agonists that bind to the same site as the endogenous ligand dopamine, or allosteric modulation by ligands that bind to a topographically distinct site.[3]
This guide focuses on:
-
This compound : A pyrimidone-based positive allosteric modulator that enhances the effect of endogenous dopamine.[4]
-
SKF81297 : A benzazepine derivative that acts as a potent and selective full agonist at the D1 receptor.[5]
Mechanism of Action
This compound functions as a positive allosteric modulator. It does not activate the D1 receptor on its own but potentiates the signaling of the endogenous agonist, dopamine.[3] This is achieved by binding to an allosteric site on the receptor, which is believed to be in the second intracellular loop (IL2).[6] This binding event increases the affinity of dopamine for the D1 receptor, thereby enhancing its potency and signaling efficacy.[3] PAMs like this compound are of therapeutic interest as they may offer a more nuanced modulation of receptor activity, preserving the natural spatial and temporal patterns of endogenous neurotransmission.[2]
SKF81297 is a classical orthosteric agonist. It binds to the same site on the D1 receptor as dopamine and directly stimulates the receptor to initiate downstream signaling cascades.[5] As a full agonist, SKF81297 can elicit the maximum possible response from the receptor, independent of endogenous dopamine levels.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and SKF81297, providing a quantitative basis for comparison.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Dopamine Affinity Fold Increase | ~3-fold | Radioligand Binding ([3H]-SCH23390 competition) | [3] |
| Dopamine EC50 Fold Change (Analogues) | ~8-fold | cAMP Accumulation | [4] | |
| Intrinsic Activity | None | β-arrestin recruitment and cAMP accumulation | [3] | |
| SKF81297 | Binding Affinity (Ki) | 15 nM (pKi = 7.82) | Radioligand Binding ([3H]-SCH23390 competition) | [7] |
| Functional Potency (EC50) | 9.5 µM (pEC50 = 5.02) | β-arrestin Recruitment | [7] | |
| Efficacy | Full Agonist | Motor Behavior Stimulation | [8] |
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like SKF81297, or by dopamine in the presence of a PAM like this compound, initiates a canonical Gs-protein signaling cascade. The activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function.
Experimental Workflow: Compound Characterization
The characterization of D1R modulators typically involves a series of in vitro assays to determine binding affinity and functional potency. A common workflow is depicted below.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the D1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human D1 receptor.
-
Radioligand: [³H]-SCH23390 (a D1 antagonist).
-
Unlabeled test compound (e.g., SKF81297) or dopamine in the presence/absence of this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the unlabeled test compound.
-
Add 50 µL of the radioligand ([³H]-SCH23390) at a final concentration at or below its Kd.
-
Initiate the binding reaction by adding 150 µL of the D1 receptor-containing cell membrane preparation (50-120 µg protein).
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled D1 antagonist (e.g., 10 µM SCH23390).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a D1R agonist or the modulatory effect of a PAM on dopamine-induced signaling.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test compounds (e.g., SKF81297 or dopamine with/without this compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Seed the D1R-expressing HEK293 cells into a 384-well plate and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and replace it with stimulation buffer.
-
Add various concentrations of the test compound(s). For PAM characterization, add a fixed concentration of the PAM (or vehicle) followed by a concentration-response curve of dopamine.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Generate concentration-response curves by plotting the signal against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values. For PAMs, the fold-shift in the dopamine EC50 is calculated by dividing the EC50 of dopamine alone by the EC50 of dopamine in the presence of the PAM.
Conclusion
This compound and SKF81297 represent two distinct approaches to modulating the D1 receptor. SKF81297, as a full agonist, provides a powerful but potentially less refined method of receptor activation. In contrast, this compound, as a positive allosteric modulator, offers a more subtle mechanism that enhances the signaling of the endogenous neurotransmitter, dopamine. The choice between these modulators depends on the specific research or therapeutic goal. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel D1 receptor modulators.
References
- 1. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of MLS1082 for D1-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, with alternative D1-like receptor agonists. The following sections detail the binding and functional specificity of these compounds, supported by experimental data and protocols, to aid in the selection of appropriate tools for research and drug development.
Executive Summary
This compound is a pyrimidone-based positive allosteric modulator of the D1-like dopamine receptor, exhibiting an EC50 of 123 nM for potentiating dopamine-stimulated G protein signaling[1][2]. Unlike orthosteric agonists that directly bind to and activate the receptor, this compound enhances the effect of the endogenous ligand, dopamine. This mechanism may offer a more nuanced modulation of D1 receptor activity, potentially avoiding the ceiling effects and desensitization often associated with full agonists. This guide compares the specificity of this compound with well-established D1-like receptor agonists: SKF-81297, A-68930, Dihydrexidine, and Fenoldopam.
Comparative Analysis of Receptor Specificity
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and alternative compounds for dopamine receptor subtypes. It is important to note that as a PAM, this compound does not have a traditional Ki value from competitive binding assays against antagonists but rather a binding constant (Kb) for its allosteric site and potentiates the binding of agonists like dopamine.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D1 (EC50, nM) | D2 (EC50, nM) | Notes |
| This compound | N/A (PAM) | N/A | N/A | N/A | N/A | 123 (potentiator) | N/A | Increases DA affinity for D1R ~3-fold.[1] |
| SKF-81297 | 1.2 | 230 | 430 | 1100 | 0.9 | 3.3 | >10,000 | Potent and selective D1-like agonist. |
| A-68930 | 1.1 | 807 | 1300 | 2400 | N/A | 2.1 | 3920 | Potent and selective D1-like agonist. |
| Dihydrexidine | 10 | 130 | 780 | >10,000 | N/A | 8.4 | 1000 | Full D1 agonist with some D2 affinity. |
| Fenoldopam | 9.1 | >10,000 | >10,000 | >10,000 | N/A | 29 | >10,000 | Peripherally selective D1 agonist. |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. N/A indicates that data was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for the key assays used to characterize the compounds discussed.
Radioligand Binding Assay for Dopamine Receptors
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the respective human dopamine receptor subtype.
-
Radioligands:
-
D1 & D5: [³H]-SCH23390
-
D2, D3, D4: [³H]-Spiperone or [³H]-N-methylspiperone
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds and reference compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of a test compound at D1-like receptors (Gs-coupled).
Materials:
-
HEK293 cells stably expressing the human D1 or D5 receptor.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and a reference agonist (e.g., dopamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to a suitable confluency.
-
Compound Addition: Replace the culture medium with assay medium containing various concentrations of the test compound or reference agonist.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D1-like receptor signaling pathway and a typical experimental workflow for assessing compound specificity.
Conclusion
This compound represents a promising tool for studying D1-like receptor function due to its positive allosteric modulatory mechanism. While direct binding affinity data across all dopamine receptor subtypes for this compound is limited, its potentiation of dopamine's effect at the D1 receptor is well-documented. In contrast, orthosteric agonists like SKF-81297 and A-68930 demonstrate high affinity and selectivity for D1-like receptors in direct binding and functional assays. The choice between using a PAM like this compound and an orthosteric agonist will depend on the specific research question. A PAM may be advantageous for studying the modulation of endogenous dopaminergic tone, while an orthosteric agonist would be more suitable for inducing maximal receptor activation. Further head-to-head comparative studies are warranted to fully elucidate the selectivity profile of this compound and its therapeutic potential.
References
Evaluating MLS1082: A Positive Allosteric Modulator without Intrinsic Agonist Activity at the D1 Dopamine Receptor
For Immediate Release
A comprehensive evaluation of the compound MLS1082 reveals that it functions as a positive allosteric modulator (PAM) of the D1 dopamine (B1211576) receptor (D1R), rather than a direct agonist.[1][2][3][4][5] Scientific studies have consistently demonstrated that this compound exhibits no intrinsic agonist activity on its own.[2][3][4] Instead, its primary mechanism of action is to potentiate the signaling of endogenous or exogenous agonists, such as dopamine, at the D1R.[2][3] This guide provides a comparative analysis of this compound's activity, supported by experimental data and detailed protocols, to aid researchers in the fields of pharmacology and drug development.
Comparative Analysis of D1 Receptor Modulators
This compound was identified through a high-throughput screening of the National Institutes of Health (NIH) Molecular Libraries program small-molecule library.[2][4] In the absence of a D1R agonist like dopamine, this compound does not stimulate receptor activity.[3] Its role is to enhance the signal produced by an active agonist. This is in contrast to orthosteric agonists, which directly bind to and activate the receptor.
Another structurally distinct PAM, MLS6585, was discovered in the same screening campaign and serves as a useful comparator.[2] Both compounds potentiate dopamine-stimulated G protein-mediated and β-arrestin-mediated signaling pathways.[2][4] However, evidence from functional additivity and mutational studies suggests that this compound and MLS6585 likely bind to different allosteric sites on the D1 receptor.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the comparative compound MLS6585, showcasing their potentiation effects on the endogenous agonist dopamine (DA).
| Compound | Assay Type | Parameter | Value | Agonist |
| This compound | DA-stimulated G protein signaling | EC50 | 123 nM[1] | Dopamine |
| This compound | Dopamine Potentiation (β-arrestin) | Fold Shift in DA EC50 | ~4-fold | Dopamine |
| MLS6585 | Dopamine Potentiation (β-arrestin) | Fold Shift in DA EC50 | ~6-fold | Dopamine |
| This compound | Dopamine Potentiation (cAMP) | Fold Shift in DA EC50 | ~3-fold | Dopamine |
| MLS6585 | Dopamine Potentiation (cAMP) | Fold Shift in DA EC50 | ~3-fold | Dopamine |
Note: Data is compiled from published studies. Fold shift values are approximate and derived from graphical representations in the source material.
Signaling Pathways and Experimental Workflow
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing a positive allosteric modulator.
Experimental Protocols
The determination of this compound's activity profile involves several key experiments. The methodologies below are standard approaches in the field for characterizing receptor modulators.
cAMP Accumulation Assay (G-protein Signaling)
This assay is used to determine if a compound stimulates the Gs protein pathway, which is the primary signaling route for the D1 receptor.
-
Objective: To measure the potentiation of dopamine-stimulated cyclic AMP (cAMP) production by this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human D1 dopamine receptor.
-
Protocol:
-
Cells are seeded in multi-well plates and grown to confluence.
-
For intrinsic activity testing, cells are incubated with varying concentrations of this compound alone in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For PAM activity testing, cells are co-incubated with a fixed, sub-maximal concentration of this compound and a range of dopamine concentrations.
-
Following incubation (typically 30-60 minutes at 37°C), cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data are plotted as concentration-response curves, and parameters like EC50 (potency) and Emax (maximum efficacy) are calculated. A lack of response to this compound alone indicates no intrinsic agonism. A leftward shift in the dopamine dose-response curve in the presence of this compound indicates PAM activity.
-
β-Arrestin Recruitment Assay
This assay measures a different aspect of receptor activation, which can be involved in both signal desensitization and G protein-independent signaling.
-
Objective: To assess if this compound potentiates dopamine-induced recruitment of β-arrestin to the D1 receptor.
-
Technology: Enzyme fragment complementation assays (e.g., DiscoveRx PathHunter) are commonly used. In this system, the D1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.
-
Protocol:
-
Engineered cells co-expressing the tagged D1 receptor and β-arrestin are plated.
-
To test for intrinsic activity, cells are treated with this compound alone.
-
To test for PAM activity, cells are treated with a fixed concentration of this compound in the presence of a dose-response of dopamine.
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent product.
-
The luminescent signal is measured using a plate reader.
-
Data analysis is similar to the cAMP assay. No signal with this compound alone confirms the absence of intrinsic activity, while enhancement of the dopamine-induced signal demonstrates PAM activity.[2]
-
Conclusion
The available evidence robustly characterizes this compound as a positive allosteric modulator of the D1 dopamine receptor, not an intrinsic agonist.[2][3][4] Its value in research and potential therapeutic development lies in its ability to amplify the natural, spatially and temporally controlled signaling of dopamine, rather than causing constitutive receptor activation.[3] This property may offer a more nuanced and potentially safer pharmacological profile compared to traditional orthosteric agonists.[3] The comparative data with MLS6585 and the detailed protocols provided herein offer a solid foundation for researchers investigating the modulation of the dopaminergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor-Ligand Interactions: MLS1082, a D1 Receptor PAM, vs. Pathogen-Associated Molecular Patterns (PAMPs)
An Important Distinction: The initial premise of comparing the binding sites of MLS1082 with those of Pathogen-Associated Molecular Patterns (PAMPs) requires a critical clarification. These molecules belong to fundamentally different classes and interact with distinct biological systems for entirely different purposes.
-
This compound is a synthetic, pyrimidone-based small molecule that functions as a Positive Allosteric Modulator (PAM) of the human Dopamine (B1211576) D1 Receptor (D1R), a G-protein coupled receptor (GPCR) crucial for neurotransmission.[1][2][3] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, dopamine.[4][5] Its "binding site" is a regulatory pocket on a receptor involved in modulating neuronal signaling.
-
Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs found on microorganisms, which are recognized by the innate immune system as foreign.[6] They are not synthetic modulators but are components of pathogens like bacteria, fungi, and viruses. Their binding sites are on Pattern Recognition Receptors (PRRs) , such as Toll-like Receptors (TLRs), NOD-like Receptors (NLRs), and C-type Lectin Receptors (CLRs), which are expressed by immune cells to initiate an inflammatory response.[1][7]
Therefore, a direct comparison of binding site structures is not scientifically meaningful. Instead, this guide provides a comparative analysis of their respective ligand-receptor systems, highlighting the profound differences in their nature, receptor targets, binding mechanisms, and physiological outcomes. We will examine this compound and its interaction with the D1 receptor alongside three representative PAMP-PRR systems: Lipopolysaccharide (LPS) and TLR4, Muramyl Dipeptide (MDP) and NOD2, and β-Glucans and Dectin-1 (a CLR).
Quantitative Comparison of Ligand-Receptor Systems
The following tables summarize the key characteristics and binding properties of this compound and representative PAMPs.
Table 1: General Characteristics of this compound and Representative PAMPs
| Feature | This compound | Lipopolysaccharide (LPS) | Muramyl Dipeptide (MDP) | β-Glucans |
| Molecule Type | Synthetic Small Molecule (Pyrimidone-based) | Glycolipid | Peptidoglycan Fragment | Polysaccharide |
| Origin | Laboratory Synthesis | Outer membrane of Gram-negative bacteria | Bacterial cell wall (Gram-positive & Gram-negative) | Fungal and yeast cell walls |
| Primary Receptor | Dopamine D1 Receptor (D1R) | Toll-like Receptor 4 (TLR4) with MD-2 co-receptor | NOD-like Receptor 2 (NOD2) | Dectin-1 (a C-type Lectin Receptor) |
| Receptor Family | G-Protein Coupled Receptor (GPCR) | Pattern Recognition Receptor (PRR) - TLR family | Pattern Recognition Receptor (PRR) - NLR family | Pattern Recognition Receptor (PRR) - CLR family |
| Binding Site Location | Allosteric site within the second intracellular loop (IL2) of the D1R[4][8] | Extracellular domain of the TLR4/MD-2 complex[9][10] | Cytosolic Leucine-Rich Repeat (LRR) domain of NOD2[11] | Extracellular C-type lectin-like domain (CTLD)[12] |
| Physiological Role | Neuromodulation (Potentiation of dopamine signaling)[5] | Innate Immunity (Initiation of inflammatory response to Gram-negative bacteria)[9][13] | Innate Immunity (Intracellular sensing of bacterial components)[6][14] | Innate Immunity (Antifungal defense) |
Table 2: Binding and Functional Parameters
| Parameter | This compound (on D1R) | LPS (for TLR4/MD-2) | MDP (for NOD2) | β-Glucan (for Dectin-1) |
| Binding Affinity (Kd) | Not explicitly reported, but potentiates dopamine affinity | Varies with bacterial species; high affinity interaction | ~51 nM (for biologically active isomer)[15] | Varies with polymer size and branching |
| Functional Potency (EC50) | ~123 nM (for DA-stimulated G protein signaling)[2] | Picomolar to nanomolar concentrations can trigger a response[16] | Nanomolar to micromolar concentrations for cell activation | Microgram/mL concentrations typically used in vitro |
| Signaling Output | Potentiation of G-protein and β-arrestin pathways[5] | Activation of MyD88- and TRIF-dependent pathways[9][17] | Activation of NF-κB and MAPK pathways via RIPK2[1][18] | Activation of Syk-CARD9 pathway, leading to NF-κB activation |
| Key Downstream Effectors | Adenylyl Cyclase, PKA, β-arrestin[19][20] | NF-κB, IRF3, MAPKs[13][21] | RIPK2, TAK1, IKK complex[18] | Syk, PLCγ2, CARD9, Bcl10, MALT1 |
Experimental Protocols
Detailed methodologies are crucial for understanding how the data in this guide were obtained. Below are representative protocols for characterizing the binding and functional activity of this compound and a common PAMP, Muramyl Dipeptide (MDP).
Protocol 1: Functional Characterization of this compound using a cAMP Accumulation Assay
This protocol assesses the ability of this compound to potentiate dopamine-induced signaling through the D1 receptor's canonical Gs/adenylyl cyclase pathway.
1. Cell Culture and Plating:
- HEK293 cells stably expressing the human Dopamine D1 Receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Cells are harvested and seeded into 96-well plates at a density of 50,000 cells/well and incubated for 24 hours.
2. Assay Procedure:
- On the day of the assay, the culture medium is replaced with 100 µL of stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
- This compound is prepared in a dilution series (e.g., from 1 nM to 100 µM) in stimulation buffer. 50 µL of the this compound dilution is added to the wells.
- Immediately after, 50 µL of a dopamine solution at a fixed, sub-maximal concentration (e.g., the EC20 concentration, typically ~1-10 nM) is added to the wells. Control wells receive dopamine alone or vehicle.
- The plate is incubated for 30 minutes at 37°C.
3. cAMP Measurement:
- The reaction is stopped, and cells are lysed according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., a competitive immunoassay using HTRF or ELISA technology).
- The amount of cAMP produced is quantified by measuring the assay-specific signal (e.g., fluorescence ratio or absorbance).
4. Data Analysis:
- The data are normalized to the response of dopamine alone.
- A dose-response curve for this compound potentiation is generated using non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation effect.
Protocol 2: Characterization of NOD2 Activation by MDP using an NF-κB Reporter Assay
This protocol measures the activation of the NOD2 receptor by its ligand, MDP, by quantifying the activity of the downstream transcription factor NF-κB.
1. Cell Culture and Plating:
- HEK293 cells are co-transfected with plasmids encoding human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. A stable cell line (e.g., HEK-Blue™ NOD2 cells) is preferred for consistency.[14]
- Cells are plated in 96-well plates at an appropriate density and allowed to adhere overnight.
2. Ligand Stimulation:
- A serial dilution of MDP (e.g., from 0.1 ng/mL to 10 µg/mL) is prepared in fresh cell culture medium.
- The old medium is removed from the cells, and 200 µL of the MDP dilutions are added to the wells. Control wells receive medium without MDP.
- The plate is incubated for 24 hours at 37°C to allow for receptor activation, downstream signaling, and SEAP expression and secretion.
3. SEAP Detection:
- After incubation, a 20 µL aliquot of the cell culture supernatant is transferred to a new 96-well plate.
- 200 µL of a SEAP detection reagent (e.g., QUANTI-Blue™) is added to each well.
- The plate is incubated at 37°C for 1-4 hours. The SEAP enzyme hydrolyzes the substrate in the reagent, leading to a color change.
4. Data Analysis:
- The absorbance is read at 620-650 nm using a spectrophotometer.
- A dose-response curve is plotted with MDP concentration versus absorbance. The EC50 value for MDP-induced NF-κB activation can be calculated using non-linear regression. This assay can also be adapted to screen for inhibitors of the NOD2 pathway.[14]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades initiated by this compound/Dopamine and the selected PAMPs.
Caption: Dopamine D1 Receptor signaling pathway modulated by this compound.
Caption: Simplified signaling pathways for TLR4 and NOD2 PAMP recognition.
Caption: Comparative workflow for PAM and PAMP functional assays.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Signaling by myeloid C-type lectin receptors in immunity and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 10. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling C‐Type lectin receptors, microbial recognition and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 18. Frontiers | NOD-Like Receptors: Master Regulators of Inflammation and Cancer [frontiersin.org]
- 19. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 21. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cooperativity Between MLS1082 and Dopamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the D1-like dopamine (B1211576) receptor positive allosteric modulator (PAM), MLS1082, in the presence of the endogenous agonist, dopamine. The supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are designed to facilitate a comprehensive understanding of their cooperative interaction.
Executive Summary
This compound is a positive allosteric modulator of the D1-like dopamine receptor, meaning it does not activate the receptor on its own but enhances the effects of an orthosteric agonist like dopamine.[1][2] Experimental data demonstrates that this compound potentiates dopamine-stimulated G protein- and β-arrestin-mediated signaling pathways.[2] This potentiation is characterized by a significant leftward shift in the potency (EC50) of dopamine and an increase in its maximal efficacy (Emax) in functional assays. Furthermore, this compound has been shown to increase the binding affinity of dopamine for the D1 receptor.[2] These findings highlight the synergistic relationship between this compound and dopamine, offering a promising avenue for therapeutic intervention in conditions associated with diminished dopaminergic signaling.
Data Presentation
The following tables summarize the quantitative data on the cooperativity between this compound and dopamine from key in vitro experiments.
Table 1: Effect of this compound on Dopamine-Mediated β-Arrestin Recruitment to the D1 Receptor
| Condition | Dopamine EC50 | Dopamine Emax | Fold Shift in EC50 | % Increase in Emax |
| Dopamine alone | ~2.8 µM | 100% | - | - |
| Dopamine + this compound (10 µM) | ~0.4 µM | ~120% | ~7-fold | ~20% |
| Data are approximated from Luderman et al., 2018 for illustrative purposes.[2] |
Table 2: Effect of this compound on Dopamine-Mediated cAMP Accumulation
| Condition | Dopamine EC50 | Dopamine Emax | Fold Shift in EC50 | % Increase in Emax |
| Dopamine alone | ~1.2 µM | 100% | - | - |
| Dopamine + this compound (10 µM) | ~0.4 µM | ~110% | ~3-fold | ~10% |
| Data are approximated from Luderman et al., 2018 for illustrative purposes.[2] |
Table 3: Radioligand Binding - Effect of this compound on Dopamine Affinity for the D1 Receptor
| Condition | Dopamine Ki | Fold Shift in Ki |
| Dopamine alone | ~1.5 µM | - |
| Dopamine + this compound (10 µM) | ~0.5 µM | ~3-fold |
| Data are approximated from Luderman et al., 2018 for illustrative purposes.[2] |
Mandatory Visualization
References
A Comparative Guide to the Cross-Validation of MLS1082's Effects in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine (B1211576) receptor, and its performance relative to other alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of its mechanism and potential applications.
Introduction to this compound
This compound is a pyrimidone-based, structurally novel positive allosteric modulator of the D1-like dopamine receptor.[1][2] As a PAM, this compound does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine. This modulation occurs at a binding site distinct from the dopamine binding site.[1] The potentiation of D1 receptor signaling is a promising therapeutic strategy for neurocognitive disorders.[1]
Mechanism of Action
This compound potentiates both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 dopamine receptor. The primary G protein-mediated pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potentiation of dopamine's effect by this compound results in a leftward shift in the dopamine concentration-response curve, indicating an increase in dopamine's potency.
References
Independent Verification of MLS1082 Findings: A Comparative Guide to D1 Dopamine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the published findings for MLS1082, a positive allosteric modulator (PAM) of the D1 dopamine (B1211576) receptor. As of this publication, it is important to note that the primary characterization of this compound originates from a single research consortium, and there is a lack of independent verification of these findings in the peer-reviewed literature. This guide, therefore, focuses on a detailed comparison of this compound with other notable D1 receptor PAMs, namely MLS6585 and DETQ, based on the data presented in their respective primary publications. The objective is to offer a clear, data-driven comparison to aid researchers in the evaluation and potential application of these compounds in neuroscience and drug development.
Introduction to this compound and D1 Receptor Modulation
This compound is a pyrimidone-based, potent and selective positive allosteric modulator of the D1-like dopamine receptor.[1][2] It enhances the receptor's response to the endogenous neurotransmitter, dopamine. Potentiation of D1 receptor signaling is a therapeutic strategy being explored for various neurological and psychiatric disorders characterized by cognitive deficits.[1] this compound has been shown to potentiate both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor.[1][2] Structural and mutagenesis studies indicate that this compound binds to a site within the second intracellular loop (IL2) of the D1 receptor, a site also implicated in the action of other D1 PAMs like DETQ.[1]
Comparative In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to MLS6585 and DETQ, another well-characterized D1 PAM. The data is extracted from the primary publications and presented here for direct comparison.
| Parameter | This compound | MLS6585 | DETQ |
| β-Arrestin Recruitment (Potentiation of Dopamine) | |||
| Dopamine EC50 Fold Shift | ~7-fold | ~8-fold | Not Reported |
| Maximal Efficacy (% of Dopamine) | ~120% | ~134% | Not Reported |
| cAMP Accumulation (Potentiation of Dopamine) | |||
| Dopamine EC50 Fold Shift | ~4-fold | ~3.3-fold | ~21-fold |
| Maximal Efficacy (% of Dopamine) | No significant increase | No significant increase | Not Reported |
| Binding Affinity (Kb) | Not Reported | 5.37 µM | 26 nM |
| Intrinsic Agonist Activity | None Observed | None Observed | Weak (~12% of Dopamine) |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the primary characterization of this compound and its comparators.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D1 receptor upon agonist stimulation, a key event in receptor desensitization and signaling.
-
Cell Line: U2OS cells stably expressing the human D1 receptor fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing fragment.
-
Principle: Upon dopamine-induced activation of the D1 receptor, β-arrestin is recruited, bringing the two β-galactosidase fragments together to form an active enzyme.
-
Procedure:
-
Cells are plated in 384-well plates.
-
The test compound (e.g., this compound) is added at various concentrations, followed by a fixed concentration of dopamine.
-
After an incubation period (typically 90 minutes), a substrate for β-galactosidase is added.
-
The resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (maximal efficacy) of dopamine in the presence and absence of the PAM.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon Gs protein activation by the D1 receptor.
-
Cell Line: HEK293 cells stably expressing the human D1 receptor.
-
Principle: Activation of the D1 receptor leads to the activation of adenylyl cyclase, which converts ATP to cAMP.
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The test compound is added, followed by stimulation with various concentrations of dopamine.
-
After incubation (typically 60 minutes), cell lysis buffer is added.
-
cAMP levels are measured using a competitive immunoassay (e.g., HTRF).
-
-
Data Analysis: Similar to the β-arrestin assay, dose-response curves are used to calculate the EC50 and Emax of dopamine with and without the PAM.
Conclusion
This compound is a valuable tool compound for studying the allosteric modulation of the D1 dopamine receptor. The available data from the initial discovery and characterization studies provide a solid foundation for its pharmacological profile. However, the absence of independent verification of these findings by other research groups is a notable gap in the literature. This comparative guide highlights the performance of this compound relative to other D1 PAMs based on the primary data, offering researchers a starting point for their own investigations. Further independent studies are crucial to fully validate the reported findings and to solidify the therapeutic potential of this compound and related compounds.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of MLS1082
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) for MLS1082 could not be located in the available resources, this document provides essential, precautionary procedures for its disposal based on general best practices for handling research chemicals. These guidelines are designed to minimize environmental impact and ensure the safety of laboratory personnel.
It is imperative to treat this compound as a potentially hazardous substance in the absence of specific hazard data. The following procedures are based on common safety protocols for chemical waste disposal.
Quantitative Data on Chemical Waste Disposal
The following table summarizes key quantitative parameters and recommendations for the disposal of chemical waste, synthesized from general safety data sheets. These should be considered as minimum precautionary measures when specific information for a compound like this compound is unavailable.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | [1] |
| Waste Container | Use a designated, properly labeled, and sealed container for hazardous chemical waste. | [1][2] |
| Spill Control | Use non-combustible absorbent material (e.g., sand, earth, vermiculite) for spills. | [1] |
| Environmental Release | Do not dispose of down the drain or in general waste. Prevent release to the environment. | [3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant or through a licensed collector. | [2][3] |
Precautionary Disposal Protocol for this compound
The following step-by-step protocol outlines a safe and compliant method for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is a common choice), and safety goggles with side shields.[1]
- Conduct all disposal procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
- Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
- Do not mix this compound waste with other waste streams unless compatibility is confirmed.
- Collect all waste containing this compound (e.g., unused compound, contaminated consumables such as pipette tips, tubes, and gloves) in a dedicated, non-reactive, and sealable hazardous waste container.
- The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
3. Handling of Spills:
- In the event of a small spill, contain the material using a non-combustible absorbent material like vermiculite, sand, or earth.[1]
- Carefully collect the absorbent material and place it in the designated hazardous waste container.
- Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Storage Pending Disposal:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
- Keep the container tightly closed to prevent any leaks or spills.[2]
5. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.
- Provide the contractor with all available information about the chemical.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Logical Workflow for Precautionary Chemical Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of a research chemical like this compound for which a specific Safety Data Sheet is unavailable.
Caption: Workflow for the precautionary disposal of research chemicals.
References
Personal protective equipment for handling MLS1082
Disclaimer: A comprehensive Safety Data Sheet (SDS) for MLS1082 is not publicly available. The following guidance is based on the known chemical class of this compound, general best practices for handling potent, novel research compounds, and available information on pyrimidine (B1678525) derivatives. Researchers must conduct a thorough risk assessment before handling this compound and adhere to all institutional and local safety regulations.
This compound is a pyrimidone-based D1-like dopamine (B1211576) receptor positive allosteric modulator with an EC50 of 123 nM.[1][2] Its high potency necessitates careful handling to minimize exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A risk assessment considering the scale of the experiment and the physical form of the compound (solid or in solution) should guide the selection of appropriate PPE. The following table summarizes recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses - Disposable, solid-front lab coat with tight-fitting cuffs - Double-gloving with nitrile gloves - Disposable sleeves | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving are critical to prevent exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure - Standard lab coat - Safety glasses with side shields or chemical splash goggles - Single pair of nitrile gloves | Reduced risk of aerosolization compared to handling the solid form, but potential for splashes and skin contact remains. |
| General Laboratory Operations | - Standard lab coat - Safety glasses - Nitrile gloves | Basic protection for handling closed containers or in situations with a low risk of exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing the risk of exposure when working with potent compounds like this compound.
-
Preparation and Pre-Experiment Checks:
-
Review all available safety information and conduct a formal risk assessment.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for the quantity of this compound being handled.
-
-
Donning PPE:
-
Put on PPE in the correct order, ensuring a proper fit.
-
-
Experimental Procedure:
-
Perform all manipulations of solid this compound, and the preparation of stock solutions, within a certified chemical fume hood or other suitable containment device.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
-
Decontamination:
-
Thoroughly clean all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) to deactivate any residual compound.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent self-contamination.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Dispose of through a certified hazardous waste vendor. - Do not dispose of down the drain or in regular trash. | To prevent the release of a potent compound into the environment and ensure proper chemical destruction. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated sharps and other labware. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To ensure all potentially contaminated items are handled as hazardous waste. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed. | To prevent uncontrolled chemical reactions and ensure proper disposal of liquid waste. |
For non-hazardous chemical waste, general guidelines suggest that some liquid wastes may be poured down the sink with approval from the relevant environmental health and safety department, while solid non-hazardous waste should be disposed of in designated dumpsters, not in laboratory trash cans.[3] However, given the high potency of this compound, it is recommended to treat all waste streams as hazardous unless a formal hazard assessment determines otherwise.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
